Cdk8-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20ClN3O2 |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
8-[3-(1-benzofuran-2-yl)-5-chloro-4-pyridinyl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C21H20ClN3O2/c22-16-13-23-12-15(18-11-14-3-1-2-4-17(14)27-18)19(16)25-9-6-21(7-10-25)5-8-24-20(21)26/h1-4,11-13H,5-10H2,(H,24,26) |
InChI Key |
ILMHDRGZABQLEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C12CCN(CC2)C3=C(C=NC=C3C4=CC5=CC=CC=C5O4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Cdk8-IN-12 mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of Cdk8-IN-12 in Cancer Cells
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical oncogenic driver in a variety of malignancies, including colorectal, breast, and prostate cancers.[1][2][3][4] As a serine/threonine kinase, CDK8 is a component of the Mediator complex, a crucial multiprotein assembly that regulates the activity of RNA polymerase II (Pol II) during transcription.[2][4] CDK8, along with its close paralog CDK19, forms the kinase module of the Mediator complex, which also includes Cyclin C, MED12, and MED13.[3][5] This module can reversibly associate with the core Mediator complex to fine-tune gene expression.[6] Given its role in phosphorylating transcription factors and modulating key oncogenic signaling pathways, CDK8 has become a promising target for cancer therapy.[2][4]
This compound is a representative small molecule inhibitor designed to selectively target the kinase activity of CDK8 and CDK19. This guide provides a detailed overview of the mechanism of action of this compound in cancer cells, focusing on its effects on transcriptional regulation and key signaling pathways. It is intended for researchers, scientists, and drug development professionals working in oncology.
Core Mechanism of Action: Transcriptional Regulation
The primary function of the CDK8 kinase module is to regulate gene transcription.[4] It can act as both a positive and negative regulator of transcription depending on the cellular context.[7] CDK8 exerts its effects by phosphorylating various substrates, including the C-terminal domain (CTD) of RNA Pol II, histone H3, and numerous transcription factors.[5][8]
Inhibition of CDK8/19 by this compound directly impacts these transcriptional processes. By blocking the catalytic activity of CDK8, this compound prevents the phosphorylation of key substrates involved in transcription initiation and elongation.[2] For instance, CDK8 can phosphorylate the CTD of RNA Pol II at Serine 2 and 5, which is a critical step in transcriptional elongation.[4][9] Inhibition of this process can lead to the downregulation of specific gene expression programs that are essential for cancer cell proliferation and survival.
Quantitative Data: Kinase Selectivity and Cellular Potency
The efficacy and safety of a kinase inhibitor are largely determined by its selectivity profile. This compound is representative of highly selective inhibitors of CDK8 and its paralog CDK19. The table below summarizes the inhibitory concentrations (IC50) for representative CDK8/19 inhibitors against a panel of kinases, demonstrating their high selectivity.
Table 1: Kinase Selectivity Profile of Representative CDK8/19 Inhibitors
| Kinase | T-474 IC50 (nmol/L) | T-418 IC50 (nmol/L) |
| CDK8 | 1.6 | 23 |
| CDK19 | 1.9 | 62 |
| Haspin | >80% inhibition at 300 nM | Not specified |
Data adapted from a study on CDK8/19 inhibitors T-474 and T-418 in prostate cancer cells.[10]
The anti-proliferative activity of this compound is cell-line dependent. The following table presents the half-maximal inhibitory concentration (IC50) values for various CDK8 inhibitors across different cancer cell lines, illustrating their cytotoxic potential.
Table 2: Anti-proliferative Activity (IC50) of CDK8 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| VCaP | Prostate Cancer | T-474 | ~0.1 |
| VCaP | Prostate Cancer | T-418 | ~1 |
| MFM223 | Triple-Negative Breast Cancer | 7F | 0.047 |
| MDA-MB-436 | Triple-Negative Breast Cancer | 7F | 0.1979 |
| SKBR-3 | Breast Cancer | CDK12-IN-2 | low micromolar |
| OV90 | Ovarian Cancer | CDK12-IN-3 | Not specified |
Data compiled from studies on various CDK inhibitors.[10][11]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways that are frequently dysregulated in cancer.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a key driver in many cancers, particularly colorectal cancer (CRC).[4][12] In the canonical Wnt pathway, nuclear β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes like MYC and Cyclin D1.[8] CDK8 has been identified as an oncogene in CRC that positively regulates β-catenin activity.[3][12] It does so in part by phosphorylating E2F1, which attenuates its repressive effect on β-catenin expression.[13] By inhibiting CDK8, this compound can suppress the transcription of Wnt target genes, leading to decreased proliferation of CRC cells.[8]
STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in cancer cell survival and proliferation. In certain cancer types, such as triple-negative breast cancer (TNBC), inhibition of CDK8 leads to increased phosphorylation of STAT3 at Tyr705.[1] While counterintuitive, this increased pSTAT3 is associated with decreased cell viability and apoptosis in MDA-MB-468 TNBC cells.[1][14] This effect is dependent on an increase in the transcription factor E2F1.[1][14] In other contexts, CDK8 can directly phosphorylate STAT3 on Ser727, which limits its residence time on DNA and fine-tunes its transcriptional activity.[7][15][16] Thus, this compound can modulate STAT3 activity in a context-dependent manner, ultimately leading to anti-tumor effects.
E2F1-Mediated Apoptosis
As mentioned, the transcription factor E2F1 plays a crucial role in the cellular response to CDK8 inhibition. CDK8 can directly phosphorylate E2F1, thereby repressing its transcriptional activity.[1] Inhibition of CDK8 with this compound relieves this repression, leading to an increase in E2F1 protein levels.[1] In some cancer cell lines, such as MDA-MB-468, the upregulation of E2F1 is a direct trigger for apoptosis.[1] This provides a direct link between CDK8 inhibition and programmed cell death.
DNA Damage Response
Emerging evidence suggests a role for CDK8/19 in the DNA damage response (DDR). Inhibition of CDK8/19 in prostate cancer cells has been shown to induce a premature G1/S transition, leading to DNA damage and activation of the ATR-dependent cell death pathway.[4][10] This suggests that this compound could potentially be used in combination with DNA-damaging agents or radiotherapy to enhance their efficacy.[4][17]
Experimental Protocols
This section provides generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.
Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the IC50 of this compound against CDK8 and other kinases.
-
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Recombinant CDK8/Cyclin C complex is incubated with a specific substrate (e.g., a peptide derived from STAT1) and ATP (spiked with ³²P-ATP for radiometric assays).
-
This compound is added in a series of dilutions.
-
The reaction is allowed to proceed for a set time at 30°C and then stopped.
-
The amount of phosphorylated substrate is quantified using a scintillation counter or a fluorescence plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (e.g., CCK-8)
-
Objective: To measure the effect of this compound on the proliferation of cancer cells.
-
Principle: The CCK-8 assay uses a tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product, which is soluble in the culture medium. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for 72 hours.
-
CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
-
Western Blotting
-
Objective: To analyze changes in protein expression and phosphorylation levels following treatment with this compound.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
Methodology:
-
Cells are treated with this compound for the desired time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3 (Y705), STAT3, E2F1, β-catenin, and a loading control like β-actin).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure changes in the mRNA expression of target genes.
-
Principle: Reverse transcription is used to create cDNA from mRNA, which is then amplified and quantified in real-time using a fluorescent dye.
-
Methodology:
-
Cells are treated with this compound.
-
Total RNA is extracted and its quality and quantity are assessed.
-
cDNA is synthesized from the RNA using reverse transcriptase.
-
qRT-PCR is performed using gene-specific primers for target genes (e.g., MYC, CCND1) and a housekeeping gene for normalization (e.g., GAPDH).
-
The relative gene expression is calculated using the ΔΔCt method.
-
Conclusion and Future Directions
This compound represents a promising class of targeted therapies that function by inhibiting the transcriptional kinase CDK8. Its mechanism of action is centered on the modulation of gene expression through the inhibition of RNA Pol II and transcription factor phosphorylation. This leads to the suppression of key oncogenic signaling pathways, including Wnt/β-catenin and STAT3, ultimately resulting in decreased cancer cell proliferation and induction of apoptosis.
Future research should focus on identifying predictive biomarkers to determine which patient populations are most likely to respond to CDK8 inhibition. Furthermore, the potential for synergistic combinations of this compound with other anti-cancer agents, such as chemotherapy, immunotherapy, or other targeted drugs, warrants further investigation to enhance therapeutic outcomes. The context-dependent roles of CDK8 also highlight the need for a deeper understanding of its functions in different tumor types to fully exploit its therapeutic potential.
References
- 1. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 3. Expression of CDK8 and CDK8-interacting Genes as Potential Biomarkers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - CDK8 [maayanlab.cloud]
- 7. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Roles of Transcriptional Cyclin-Dependent Kinases in Oncogenesis: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 10. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dundee.ac.uk [dundee.ac.uk]
- 17. Frontiers | Antagonizing CDK8 Sensitizes Colorectal Cancer to Radiation Through Potentiating the Transcription of e2f1 Target Gene apaf1 [frontiersin.org]
Unveiling Cdk8-IN-12: A Technical Guide to its Discovery and Synthesis
For Immediate Release
BOSTON, MA – November 13, 2025 – In the intricate landscape of cancer therapeutics, the discovery of selective kinase inhibitors marks a significant leap forward. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on Cdk8-IN-12, a potent and orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This document details its discovery, delineates its synthesis pathway, presents its biological activity, and outlines the experimental protocols utilized in its characterization.
Introduction: The Role of CDK8 in Oncology
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1] This complex plays a crucial role in modulating the expression of genes responsive to various signaling pathways, and its dysregulation has been implicated in the progression of numerous solid and liquid tumors.[2][3] CDK8 has been identified as a coactivator in several oncogenic pathways, including the Wnt/β-catenin, STAT, and p53 signaling cascades, making it a compelling target for anti-cancer drug discovery.[4][5][6] The development of selective CDK8 inhibitors like this compound offers a promising therapeutic strategy for cancers dependent on these pathways.
Discovery of this compound: A Structure-Guided Approach
The discovery of this compound, also identified as compound 38 in the primary literature, emerged from a focused effort to develop potent and selective CDK8 inhibitors with favorable pharmacokinetic profiles. The core of this compound is a pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in kinase inhibitor design known for its ability to form key interactions within the ATP-binding pocket of various kinases.[7][8][9]
Initial screening and optimization efforts led to the identification of a series of pyrazolo[1,5-a]pyrimidine derivatives. Structure-activity relationship (SAR) studies guided the modification of substituents at various positions of the heterocyclic core to enhance potency and selectivity. This rational design approach ultimately culminated in the synthesis of this compound.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process rooted in established heterocyclic chemistry. The following diagram illustrates a plausible synthetic route based on the general synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Quantitative Biological Data
This compound exhibits potent and selective inhibition of CDK8. The key quantitative data are summarized in the table below.
| Target | Assay Type | Value | Reference |
| CDK8 | Ki | 14 nM | |
| GSK-3α | Ki | 13 nM | |
| GSK-3β | Ki | 4 nM | |
| PCK-θ | Ki | 109 nM | |
| MV4-11 cells | GI₅₀ | 0.36 µM |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings.
General Synthesis of Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold generally involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.
Protocol:
-
A mixture of the appropriate 3-aminopyrazole and a β-ketoester is heated in a suitable solvent, such as acetic acid or ethanol, often in the presence of a catalytic amount of acid or base.
-
The reaction mixture is refluxed for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Further purification is typically achieved by recrystallization or column chromatography.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound against CDK8 and other kinases is determined using in vitro kinase assays.
Protocol:
-
Recombinant human CDK8/CycC complex is incubated with the test compound (this compound) at various concentrations in a kinase assay buffer.
-
A peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate is quantified using a scintillation counter or other appropriate detection method.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve. Ki values are then determined using the Cheng-Prusoff equation.
Cell Proliferation Assay (GI₅₀ Determination)
The anti-proliferative effects of this compound on cancer cell lines are assessed using a cell viability assay.
Protocol:
-
Cancer cells (e.g., MV4-11) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
A cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo) is added to each well.
-
After a short incubation, the absorbance or luminescence is measured using a plate reader.
-
The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Cdk8 Signaling Pathways and Mechanism of Action of this compound
CDK8 exerts its oncogenic effects by modulating key signaling pathways. This compound, by inhibiting the kinase activity of CDK8, disrupts these pathways.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its potent and selective inhibition of CDK8, coupled with its oral bioavailability, makes it a valuable tool for both basic research and clinical investigation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, offering a foundational resource for the scientific community to further explore its therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Kinase-Independent Role for Cyclin-Dependent Kinase 19 in p53 Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk8-IN-12: A Technical Guide to a Chemical Probe for CDK8/19
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cdk8-IN-12 as a chemical probe for Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. Due to the limited public information on a compound specifically named "this compound," this guide will focus on the well-characterized and potent CDK8/19 inhibitor, CCT251545 , as a representative chemical probe. The principles, experimental designs, and data interpretation detailed herein are broadly applicable to other selective CDK8/19 inhibitors.
Introduction to CDK8 and CDK19
CDK8 and CDK19 are highly homologous serine/threonine kinases that play a crucial role in the regulation of gene transcription.[1] They are components of the Mediator complex, a multi-protein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery.[2][3] CDK8 and CDK19, along with Cyclin C, MED12, and MED13, form a sub-complex known as the CDK module, which reversibly associates with the core Mediator complex.[1][4]
The kinase activity of the CDK module is integral to its function, phosphorylating a range of substrates including transcription factors (e.g., STAT1, SMADs), RNA polymerase II, and other Mediator subunits.[5][6][7] Through these phosphorylation events, CDK8 and CDK19 can act as both co-activators and co-repressors of transcription in a context-dependent manner.[2] They are implicated in a multitude of signaling pathways critical for development and cellular homeostasis, such as the WNT/β-catenin, TGF-β, Notch, and STAT signaling pathways.[3][5][6] Dysregulation of CDK8 and CDK19 activity has been linked to various diseases, most notably cancer, where CDK8 can function as an oncogene, particularly in colorectal cancer.[2][8] This has made CDK8 and CDK19 attractive targets for therapeutic intervention.
CCT251545: A Potent and Selective Chemical Probe for CDK8/19
CCT251545 is a potent, selective, and cell-permeable small molecule inhibitor of CDK8 and CDK19.[8][9] It was identified through a cell-based screen for inhibitors of the WNT pathway and subsequently characterized as a high-affinity ligand for CDK8 and its close paralog, CDK19.[8][9] Its high selectivity and demonstrated in vitro and in vivo activity make it an excellent chemical probe for elucidating the biological functions of these kinases.[9][10]
Quantitative Data for CCT251545
The following tables summarize the key quantitative data for CCT251545, establishing its credentials as a high-quality chemical probe for CDK8 and CDK19.
Table 1: In Vitro Potency and Selectivity of CCT251545
| Target | Assay Type | IC50 / Kd | Selectivity vs. other CDKs | Kinome Selectivity | Reference |
|---|---|---|---|---|---|
| CDK8 | Binding Affinity | pIC50 ~8.5 | >100-fold | >100-fold over 291 other kinases | [9][10] |
| CDK19 | Binding Affinity | pIC50 ~8.5 | >100-fold | >100-fold over 291 other kinases |[9][10] |
Table 2: Cellular Activity of CCT251545
| Cell Line | Assay | Endpoint | Potency (IC50) | Reference |
|---|---|---|---|---|
| 7dF3 | WNT Reporter | Inhibition of TCF-dependent transcription | pIC50 ~7.5 | [10] |
| SW620 | Western Blot | Inhibition of STAT1 Ser727 phosphorylation | Potent inhibition | [9][10] |
| SW620 | CETSA | Target Engagement with CDK8 | Confirmed |[10] |
Table 3: Pharmacokinetic and Pharmacodynamic Properties of CCT251545
| Species | Parameter | Value | Notes | Reference |
|---|---|---|---|---|
| Mouse | Oral Bioavailability | Moderate | Suitable for in vivo studies | [8] |
| Mouse | In vivo Efficacy | Tumor growth inhibition | In WNT-dependent xenograft models | [9] |
| Mouse | Pharmacodynamic Marker | Inhibition of pSTAT1(Ser727) | Observed in tumor tissue |[11] |
Visualizing CDK8/19 Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of CDK8/19 inhibition.
Caption: The CDK8/19 Kinase Module and its role in the Mediator Complex.
Caption: Key signaling pathways modulated by the CDK8/19 chemical probe.
References
- 1. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - CDK8 [maayanlab.cloud]
- 4. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Human CDK8 Subcomplex Is a Histone Kinase That Requires Med12 for Activity and Can Function Independently of Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Investigating the Oncogenic Role of CDK8 with the Selective Inhibitor Cdk8-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical oncogenic driver in a variety of malignancies, including colorectal cancer, breast cancer, and acute myeloid leukemia. As a component of the Mediator complex, CDK8 functions as a transcriptional regulator, influencing the expression of key genes involved in cell proliferation, survival, and differentiation. Its dysregulation is frequently associated with cancer progression and therapeutic resistance. This technical guide provides an in-depth overview of the oncogenic role of CDK8 and details the use of Cdk8-IN-12, a potent and selective inhibitor, as a tool to investigate its function and therapeutic potential. This document outlines key experimental protocols, presents quantitative data on inhibitor activity, and visualizes the complex signaling pathways and experimental workflows involved in CDK8 research.
The Oncogenic Role of CDK8
CDK8 is a serine/threonine kinase that, along with its binding partner Cyclin C, and MED12 and MED13, forms the CDK module of the transcriptional Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.
The oncogenic functions of CDK8 are multifaceted and context-dependent:
-
Wnt/β-catenin Pathway: In colorectal cancer, CDK8 is frequently amplified and acts as a coactivator of β-catenin-driven transcription, promoting cell proliferation and transformation.
-
STAT Signaling: CDK8 can directly phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT3. Phosphorylation of STAT1 at serine 727 by CDK8 is a key regulatory event in the interferon response and can modulate immune cell activity.
-
TGF-β and Notch Signaling: CDK8 has been implicated in the regulation of other crucial cancer-related pathways, including the Transforming Growth Factor-beta (TGF-β) and Notch signaling cascades, further highlighting its central role in tumorigenesis.
-
Super-Enhancer Regulation: In acute myeloid leukemia (AML), CDK8 has been shown to localize to super-enhancers and regulate the expression of key oncogenes.
Given its significant role in driving cancer, CDK8 has become an attractive target for therapeutic intervention. The development of selective inhibitors, such as this compound, provides powerful tools for dissecting its biological functions and evaluating its potential as a drug target.
This compound: A Potent and Selective CDK8 Inhibitor
This compound is an orally active and potent inhibitor of CDK8. Its selectivity and well-characterized in vitro activity make it a valuable probe for studying CDK8 biology.
Quantitative Inhibitor Data
The following tables summarize the key quantitative data for this compound.
| Target | Parameter | Value | Reference |
| CDK8 | Ki | 14 nM |
Table 1: In vitro potency of this compound against CDK8.
| Off-Target Kinase | Parameter | Value | Reference |
| GSK-3α | Ki | 13 nM | |
| GSK-3β | Ki | 4 nM | |
| PKC-θ | Ki | 109 nM |
Table 2: Off-target activity of this compound.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MV4-11 | Acute Myeloid Leukemia | GI50 | 0.36 µM |
Table 3: Anti-proliferative activity of this compound in a cancer cell line.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CDK8 signaling and its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key pathways and experimental procedures.
Cdk8-IN-12: An In-Depth Technical Guide to its Effects on the Wnt/β-catenin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical oncogene, particularly in colorectal cancers, where it functions as a key positive regulator of the Wnt/β-catenin signaling pathway.[1][2][3] This pathway is fundamental in both embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers. Cdk8-IN-12 is a potent and orally active inhibitor of CDK8, offering a valuable tool for dissecting the role of CDK8 in cellular processes and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action in the context of the Wnt/β-catenin pathway, and detailed protocols for its experimental evaluation.
Introduction to Cdk8 and the Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is integral to cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a cytoplasmic "destruction complex" (comprising APC, Axin, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its Frizzled and LRP5/6 co-receptors, this destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of a wide array of target genes, including key regulators of cell cycle and proliferation such as MYC and CCND1 (Cyclin D1).[1][4]
CDK8, a component of the Mediator complex, plays a crucial role in potentiating the transcriptional activity of the β-catenin/TCF/LEF complex.[1][4] The kinase activity of CDK8 is essential for this function.[2] CDK8 can influence Wnt signaling through several proposed mechanisms, including the direct or indirect phosphorylation of components of the transcriptional machinery or β-catenin itself.[1] Another key mechanism involves the phosphorylation of the transcription factor E2F1 by CDK8, which alleviates E2F1-mediated repression of β-catenin activity.[5] Given its role in promoting oncogenic transcription, CDK8 has become an attractive target for cancer therapy.
This compound: A Potent CDK8 Inhibitor
This compound is a small molecule inhibitor of CDK8 with high potency. Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of CDK8, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| Ki (CDK8) | 14 nM | In vitro kinase assay | [6] |
| Ki (GSK-3α) | 13 nM | In vitro kinase assay (off-target) | [6] |
| Ki (GSK-3β) | 4 nM | In vitro kinase assay (off-target) | [6] |
| Ki (PCK-θ) | 109 nM | In vitro kinase assay (off-target) | [6] |
| GI50 | 0.36 µM | MV4-11 (acute myeloid leukemia) | [6] |
Note: The off-target activity against GSK-3α and GSK-3β is a critical consideration for interpreting experimental results, as GSK-3β is a key component of the β-catenin destruction complex. Inhibition of GSK-3β by this compound could lead to β-catenin stabilization, potentially confounding the effects of CDK8 inhibition.
Visualizing the Wnt/β-catenin Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed point of intervention for this compound.
Experimental Protocols for Evaluating this compound
This section provides detailed methodologies for key experiments to assess the impact of this compound on the Wnt/β-catenin signaling pathway.
Experimental Workflow
A logical workflow for testing the effects of this compound is crucial for obtaining robust and interpretable data.
Cell Viability Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
Wnt-dependent cancer cell line (e.g., HCT116, SW480, or MV4-11)
-
Complete growth medium (e.g., IMDM for MV4-11, supplemented with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells). For suspension cells like MV4-11, seed directly before treatment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
TCF/LEF Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on Wnt/β-catenin-mediated transcriptional activity.
Materials:
-
HEK293T cells or a cancer cell line of interest
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells in a 24-well plate with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with Wnt3a conditioned medium or CHIR99021 to induce Wnt signaling, in the presence of varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or a DMSO vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold inhibition of Wnt signaling for each concentration of this compound relative to the stimulated control and determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of total β-catenin, phosphorylated β-catenin, and downstream Wnt target proteins.
Materials:
-
Wnt-dependent cancer cell line
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-c-Myc, anti-Cyclin D1, and anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of this compound on the mRNA expression of Wnt target genes.
Materials:
-
Wnt-dependent cancer cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for Wnt target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
Primer Sequences for Human Wnt Target Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| AXIN2 | CTCCTTGGAGGCAAGAGC | GGCCACGCAGCACCGCTG | [8] |
| MYC | GTCAAGAGGCGAACACACAAC | TTGGACGGACAGGATGTATGC | [9] |
| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA | [10] |
| LEF1 | AAGAGCAAGGCGAGGAGTTT | GAGGTTTGTGCTTGTCTGGC | [10] |
| TCF7 | CCGAATCTCCTCGGACAAAA | TCGGCTGGGTAGGTACTTGG | [10] |
| NKD1 | GCTCTGGTGCCTTTTCAAGG | GCTCCACCAGGTATTGCTCA | [10] |
| GAPDH | GGTGGTCTCCTCTGACTTCAACA | GTTGCTGTAGCCAAATTCGTTGT | [10] |
Protocol:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells and reverse transcribe it into cDNA.
-
Perform qPCR using SYBR Green master mix and the appropriate primers.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Calculate the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells.
Conclusion
This compound is a potent inhibitor of CDK8 that serves as a valuable research tool for investigating the role of CDK8 in the Wnt/β-catenin signaling pathway. Its off-target effects on GSK-3β necessitate careful experimental design and interpretation of results. The protocols provided in this guide offer a framework for a thorough evaluation of this compound's biological activity. Further investigation into the precise molecular mechanisms of CDK8 in Wnt signaling, aided by chemical probes like this compound, will be crucial for the development of targeted therapies for Wnt-driven cancers.
References
- 1. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 8. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Cdk8-IN-12 in Studying Tumor Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (Cdk8), a key component of the Mediator complex, has emerged as a critical regulator of gene transcription and a promising target in oncology. Its dysregulation is implicated in the progression of various cancers, including colorectal and breast cancer. Cdk8-IN-12 is a potent and orally active inhibitor of Cdk8 that serves as a valuable chemical probe for elucidating the role of Cdk8 in tumor biology. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical cancer research, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP pocket of Cdk8, thereby inhibiting its kinase activity.[1][2] As a transcriptional regulator, Cdk8, in complex with Cyclin C, MED12, and MED13, influences the expression of a wide array of genes involved in cell proliferation, differentiation, and survival.[2][3] One of the key downstream targets of Cdk8 is the Signal Transducer and Activator of Transcription 1 (STAT1). This compound has been shown to significantly reduce the phosphorylation of STAT1 at serine 727 (S727), a modification crucial for its transcriptional activity.[1] By inhibiting Cdk8, this compound modulates the expression of Cdk8-dependent genes, leading to anti-proliferative effects in cancer cells.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from preclinical studies.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Kᵢ (nM) |
| Cdk8 | 14 |
| GSK-3α | 13 |
| GSK-3β | 4 |
| PCK-θ | 109 |
| Data sourced from in vitro kinase assays.[1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.36 |
| GI₅₀ represents the concentration required to inhibit cell growth by 50%.[1] |
Table 3: In Vivo Pharmacokinetics of this compound
| Species | Administration Route | Dose (mg/kg) | T₁/₂ (hours) |
| Rat | Intravenous (IV) | 5 | 0.9 |
| Mouse | Intravenous (IV) | 2 | 0.34 |
| T₁/₂ denotes the biological half-life of the compound. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability Assay (CCK-8 or MTT Assay)
This protocol is a general guideline for determining the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO) and incubate until the formazan crystals dissolve. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value using a dose-response curve fitting software.
Western Blot for STAT1 Phosphorylation
This protocol details the procedure to assess the effect of this compound on the phosphorylation of its downstream target, STAT1.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (S727), anti-total-STAT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations (e.g., 0.36 µM and 0.72 µM) for a specified time (e.g., 2 hours).[1] Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated STAT1 levels to total STAT1 and the loading control.
Mandatory Visualizations
Signaling Pathway of Cdk8 and its Inhibition by this compound
References
Understanding the Anti-proliferative Effects of Cdk8-IN-12: A Technical Guide
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene and a promising therapeutic target in various malignancies, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML).[1] As a transcriptional regulator, CDK8 is a component of the Mediator complex's kinase module, which also includes Cyclin C (CCNC), MED12, and MED13.[1][2] This module reversibly associates with the larger Mediator complex to modulate the activity of RNA Polymerase II and various transcription factors, thereby controlling gene expression programs critical for cell proliferation and survival.[1][3]
Cdk8-IN-12 is a potent, orally active inhibitor of CDK8.[4] It demonstrates significant anti-proliferative effects, particularly in AML cell lines, by interfering with key signaling pathways regulated by CDK8. This technical guide provides an in-depth overview of the anti-proliferative effects of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Data Presentation: Kinase Inhibition Profile and Anti-proliferative Activity
Quantitative data for this compound highlights its potency against its primary target, CDK8, and its cellular effects on cancer cell proliferation.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | Inhibition Constant (Kᵢ) |
| CDK8 | 14 nM |
| GSK-3α | 13 nM |
| GSK-3β | 4 nM |
| PCK-θ | 109 nM |
| Data sourced from MedchemExpress.[4] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Metric | Value |
| MV4-11 | Acute Myeloid Leukemia (AML) | GI₅₀ | 0.36 µM |
| Data sourced from MedchemExpress.[4] |
Core Mechanism of Action: Modulation of Transcriptional Signaling
CDK8 exerts its influence on transcription through the phosphorylation of various downstream targets, including transcription factors and components of the transcriptional machinery.[1][5] One of the most well-characterized substrates is the Signal Transducer and Activator of Transcription 1 (STAT1).[6] CDK8 directly phosphorylates STAT1 on serine 727 (S727), a modification required for the full transcriptional activity of STAT1 in response to signals like interferon-gamma (IFN-γ).[6][7]
The anti-proliferative mechanism of this compound is directly linked to its inhibition of this kinase activity. By binding to CDK8, this compound prevents the phosphorylation of STAT1 at S727.[4] This attenuation of STAT1 signaling is a key pharmacodynamic marker of CDK8 inhibition and contributes to the observed anti-proliferative effects in sensitive cancer cell lines.[1][4]
Experimental Protocols
Detailed experimental protocols for this compound are not widely published in peer-reviewed literature. Therefore, the following sections describe representative, standard methodologies used to characterize the anti-proliferative effects and mechanisms of similar CDK8 inhibitors.
This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.
-
Cell Seeding: Plate cancer cells (e.g., MV4-11) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells, typically in a final volume of 200 µL. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Lysis and Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).
This technique is used to detect changes in the phosphorylation status of specific proteins following inhibitor treatment.
-
Cell Treatment and Lysis:
-
Plate MV4-11 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.36 µM and 0.72 µM) and a vehicle control for a specified time (e.g., 2 hours).[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT1 (Ser727). Also, probe a separate blot or strip and re-probe the same blot for total STAT1 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Inhibition of transcriptional CDKs like CDK8 can lead to cell cycle arrest.[8] This can be assessed by staining DNA with a fluorescent dye and analyzing the cell population by flow cytometry.
-
Cell Preparation: Treat cells with this compound for 24-48 hours. Harvest approximately 1x10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with cold PBS, then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Analysis: Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution between treated and control samples.
Logical Relationships in this compound Action
The mechanism of this compound can be summarized through a logical flow, from target engagement to the final cellular outcome.
References
- 1. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Human CDK8 Subcomplex Is a Histone Kinase That Requires Med12 for Activity and Can Function Independently of Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk8-IN-12 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk8-IN-12 is a potent and orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription and signal transduction.[1][2] As a component of the Mediator complex, CDK8 modulates the activity of RNA polymerase II and influences the expression of genes involved in various cellular processes, including cell cycle progression, differentiation, and immune responses.[3][4][5] Dysregulation of CDK8 activity has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.[3][6]
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, protocols for key assays, and data presentation guidelines.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP pocket of CDK8, thereby inhibiting its kinase activity.[2] CDK8 is known to phosphorylate a variety of substrates, including transcription factors such as STAT1, STAT3, and SMADs, as well as components of the Wnt/β-catenin and p53 signaling pathways.[4][7][8][9] By blocking CDK8-mediated phosphorylation, this compound can modulate the activity of these critical signaling cascades, leading to downstream effects on gene expression and cellular phenotype. For instance, inhibition of CDK8 has been shown to reduce the phosphorylation of STAT1 at serine 727 (S727), a post-translational modification crucial for its transcriptional activity in response to interferon-gamma (IFN-γ).[1][7][8][10]
Cdk8 Signaling Pathway
Caption: this compound inhibits CDK8 within the Mediator complex, affecting transcription factor phosphorylation and target gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for easy reference and comparison.
| Parameter | Value | Reference |
| Target | CDK8 | [1] |
| Ki (CDK8) | 14 nM | [1] |
| Off-Target Ki (GSK-3α) | 13 nM | [1] |
| Off-Target Ki (GSK-3β) | 4 nM | [1] |
| Off-Target Ki (PCK-θ) | 109 nM | [1] |
Table 1: In vitro kinase inhibitory activity of this compound.
| Cell Line | Assay | Parameter | Value | Incubation Time | Reference |
| MV4-11 (Acute Myeloid Leukemia) | Proliferation | GI₅₀ | 0.36 µM | Not Specified | [1] |
| MV4-11 (Acute Myeloid Leukemia) | Western Blot | pSTAT1 (S727) reduction | 0.36 µM | 2 hours | [1] |
| MV4-11 (Acute Myeloid Leukemia) | Western Blot | pSTAT1 (S727) reduction | 0.72 µM | 2 hours | [1] |
Table 2: Cellular activity of this compound.
Experimental Protocols
A. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's datasheet, this compound is soluble in DMSO at a concentration of 10 mM.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 381.86 g/mol , dissolve 0.38186 mg of the powder in 100 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
B. Cell Viability Assay (CCK-8 or MTT)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation. Optimization of cell seeding density and incubation time is recommended for each cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight at 37°C. Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI₅₀ or IC₅₀ value.
-
C. Western Blot Analysis of STAT1 Phosphorylation
This protocol describes how to detect changes in the phosphorylation of STAT1 at Serine 727 following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.36 µM and 0.72 µM for MV4-11 cells) or vehicle control for the specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total STAT1 as a loading control, the membrane can be stripped and re-probed with an antibody against total STAT1.
-
Experimental Workflow for this compound Treatment and Analysis
Caption: A typical workflow for studying the effects of this compound in cell culture experiments.
Conclusion
This compound is a valuable tool for investigating the biological roles of CDK8 and for exploring its potential as a therapeutic target. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments using this inhibitor. As with any experimental system, optimization of conditions for specific cell lines and assays is crucial for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent Kinase 8 Module Expression Profiling Reveals Requirement of Mediator Subunits 12 and 13 for Transcription of Serpent-dependent Innate Immunity Genes in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Studies with Cdk8-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Cdk8-IN-12, a potent and orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8). The following sections detail the relevant signaling pathways, pharmacokinetic data, and a generalized experimental protocol for preclinical cancer models.
Introduction to CDK8 and this compound
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a crucial regulator of transcription by RNA polymerase II.[1][2][3] The CDK8 module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate gene expression.[1][2][3] Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, including colorectal cancer, breast cancer, and leukemia, making it an attractive target for therapeutic intervention.[4][5][6] CDK8 exerts its effects through the phosphorylation of various transcription factors, such as STAT1, which is a key downstream marker of its activity.[7][8]
This compound is a potent inhibitor of CDK8 with a reported Ki of 14 nM. It also shows inhibitory activity against GSK-3α and GSK-3β.[9] Its oral bioavailability makes it a suitable candidate for in vivo studies in animal models of cancer.
Cdk8 Signaling Pathway
The following diagram illustrates the central role of the CDK8 module in transcriptional regulation.
Caption: The CDK8 module associates with the core Mediator complex to regulate transcription factor activity and gene expression. This compound inhibits the kinase activity of CDK8.
Pharmacokinetic Properties of this compound
The following tables summarize the pharmacokinetic parameters of this compound in mice and rats after intravenous (IV) and oral (PO) administration. This data is essential for planning the dosing regimen in in vivo efficacy studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice [9]
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Tmax (h) | 0.04 | 0.42 |
| Cmax (μM) | 3.44 | 5.01 |
| AUC 0-24 (μM*h) | 2.53 | 14.8 |
| Bioavailability (%) | - | 137 |
Table 2: Pharmacokinetic Parameters of this compound in Rats [9]
| Parameter | IV (5 mg/kg) | PO (20 mg/kg) |
| Tmax (h) | 0.04 | 2.75 |
| Cmax (μM) | 14.4 | 2.77 |
| AUC 0-24 (μM*h) | 10.3 | 21.9 |
| Bioavailability (%) | - | 53.2 |
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. Specific details may need to be optimized based on the cancer cell line and research objectives.
1. Cell Culture and Animal Model
-
Cell Line: Select a cancer cell line with known sensitivity to CDK8 inhibition (e.g., MV4-11 acute myeloid leukemia cells, or other relevant cancer cell lines as described in studies with other CDK8 inhibitors such as HCC1954, SK-N-AS, or VCaP).[7][9][10][11]
-
Animals: Use immunodeficient mice (e.g., NOD-SCID or nude mice), typically 6-8 weeks old.
-
Housing: House animals in a specific pathogen-free facility in accordance with institutional guidelines.
2. Tumor Implantation
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Subcutaneously inject an appropriate number of cells (e.g., 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
3. Experimental Workflow
The following diagram outlines the key steps of the in vivo efficacy study.
References
- 1. The Human CDK8 Subcomplex Is a Histone Kinase That Requires Med12 for Activity and Can Function Independently of Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk8-IN-12 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant therapeutic target in acute myeloid leukemia (AML), a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. CDK8, a component of the Mediator complex, plays a crucial role in regulating gene transcription. Its dysregulation has been implicated in the oncogenic processes of various cancers, including AML. Cdk8-IN-12 is a potent and orally active inhibitor of CDK8, demonstrating significant anti-proliferative effects in AML cell lines. These application notes provide a comprehensive overview of the use of this compound in AML research, including its mechanism of action, key experimental data, and detailed protocols for its application.
Mechanism of Action
This compound exerts its anti-leukemic effects primarily through the inhibition of the STAT (Signal Transducer and Activator of Transcription) signaling pathway. In many AML cases, STAT1 and STAT5 are constitutively phosphorylated, leading to the transcription of genes that promote cell proliferation and survival. CDK8 has been identified as a key kinase responsible for the phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][3] By inhibiting CDK8 kinase activity, this compound prevents the phosphorylation of these specific serine residues, thereby downregulating STAT-mediated transcription and inducing anti-proliferative effects in AML cells.[2]
Furthermore, the Wnt/β-catenin signaling pathway is frequently dysregulated in AML, contributing to the maintenance and drug resistance of leukemia stem cells.[4][5] While direct evidence for this compound's effect on this pathway in AML is still emerging, other CDK8 inhibitors have been shown to indirectly inhibit β-catenin activity, suggesting a potential area for further investigation with this compound.[6]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and other relevant CDK8 inhibitors in AML research.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| Ki | 14 nM | CDK8 | [7] |
| GI50 | 0.36 µM | MV4-11 | [7] |
| Off-target Ki (GSK-3α) | 13 nM | GSK-3α | [7] |
| Off-target Ki (GSK-3β) | 4 nM | GSK-3β | [7] |
| Off-target Ki (PKC-θ) | 109 nM | PKC-θ | [7] |
Table 2: Anti-proliferative Activity of a closely related CDK8 Inhibitor ("compound 12") in AML Cell Lines
| Cell Line | GC50 (µM) | Reference |
| MOLM-13 | 0.02 ± 0.01 | [2] |
| MV4-11 | 0.03 ± 0.01 | [2] |
Table 3: Effect of this compound on STAT1 Phosphorylation
| Treatment Concentration | Effect | Reference |
| 0.36 µM (2 hours) | Significant reduction in p-STAT1 (S727) | [7] |
| 0.72 µM (2 hours) | Significant reduction in p-STAT1 (S727) | [7] |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the anti-proliferative effect of this compound on AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Subtract the background absorbance (media only with WST-1) from all readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blotting for Phospho-STAT1 (S727) and Phospho-STAT5 (S726)
This protocol is to assess the effect of this compound on the phosphorylation of its downstream targets.
Materials:
-
AML cells treated with this compound as described above.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-STAT1 (S727), anti-STAT1, anti-p-STAT5 (S726), anti-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Harvest treated cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct engagement of this compound with CDK8 in a cellular context.
Materials:
-
AML cells.
-
This compound.
-
PBS.
-
PCR tubes.
-
Thermal cycler.
-
Lysis buffer (containing protease inhibitors).
-
Equipment for Western blotting.
Procedure:
-
Cell Treatment:
-
Treat AML cells with this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Heating:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 37°C to 67°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble CDK8 by Western blotting as described above.
-
-
Data Analysis:
-
Plot the amount of soluble CDK8 against the temperature for both the this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Conclusion
This compound is a valuable tool for investigating the role of CDK8 in AML. Its potent and specific inhibition of CDK8 leads to the downregulation of the STAT signaling pathway and subsequent anti-proliferative effects in AML cells. The provided protocols offer a framework for researchers to further explore the therapeutic potential of this compound and to elucidate the intricate molecular mechanisms underlying its activity in acute myeloid leukemia. Further research is warranted to explore its effects on other oncogenic pathways, such as the Wnt/β-catenin pathway, and to evaluate its efficacy in in vivo models of AML.
References
- 1. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting β-catenin in acute myeloid leukaemia: past, present, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting β-catenin in acute myeloid leukaemia: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes for Cdk8-IN-12 in Gene Expression Regulation
References
- 1. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - CDK8 [maayanlab.cloud]
- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 5. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. apexbt.com [apexbt.com]
- 12. ptglab.com [ptglab.com]
- 13. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 14. Cyclin-dependent Kinase 8 Module Expression Profiling Reveals Requirement of Mediator Subunits 12 and 13 for Transcription of Serpent-dependent Innate Immunity Genes in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-12: A Potent Inhibitor of STAT1 Phosphorylation for Research and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical mediator of cytokine signaling, particularly in response to interferons. Its activation through phosphorylation is a key event in the regulation of immune responses, inflammation, and cell proliferation. Cyclin-dependent kinase 8 (Cdk8), a component of the Mediator complex, has been identified as a key kinase responsible for the phosphorylation of STAT1 at serine 727 (S727), a post-translational modification crucial for the full transcriptional activity of STAT1.[1][2][3] The development of specific inhibitors targeting Cdk8 provides a valuable tool for dissecting the intricacies of STAT1 signaling and offers a potential therapeutic avenue for various diseases, including cancer and inflammatory disorders.
Cdk8-IN-12 is a potent and selective inhibitor of Cdk8. This document provides detailed application notes and experimental protocols for the use of this compound in inhibiting STAT1 phosphorylation, tailored for researchers, scientists, and drug development professionals.
Application Notes
Mechanism of Action
Cdk8 is a subunit of the Cdk8 module of the Mediator complex, which regulates transcription by phosphorylating various transcription factors and components of the transcriptional machinery. In the context of STAT1 signaling, upon stimulation with cytokines like interferon-gamma (IFNγ), STAT1 is recruited to gene promoters. Subsequently, the Cdk8 module is recruited, leading to the phosphorylation of STAT1 at S727.[4] This serine phosphorylation is essential for the maximal transactivation potential of STAT1, thereby regulating the expression of a wide range of target genes involved in immune surveillance and antiviral responses.[2][4]
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of Cdk8, thereby preventing the transfer of phosphate to its substrates, including STAT1. This leads to a reduction in the levels of phosphorylated STAT1 (pSTAT1 S727), consequently modulating the expression of STAT1-dependent genes.
Applications in Research and Drug Development
-
Elucidation of STAT1 Signaling Pathways: this compound can be utilized as a chemical probe to investigate the specific role of Cdk8-mediated STAT1 S727 phosphorylation in various cellular processes.
-
Target Validation: Inhibition of STAT1 phosphorylation by this compound in cellular and preclinical models can help validate Cdk8 as a therapeutic target for diseases driven by aberrant STAT1 activity.
-
Drug Discovery: this compound can serve as a reference compound in the development and characterization of novel Cdk8 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
Cancer Research: Given the role of STAT1 in both promoting and suppressing tumors, this compound can be used to explore the therapeutic potential of targeting the Cdk8-STAT1 axis in different cancer types.
-
Immunology and Inflammation: The inhibitor can be employed to study the impact of Cdk8-mediated STAT1 phosphorylation on immune cell function and the pathogenesis of inflammatory diseases.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other relevant Cdk8 inhibitors on Cdk8 kinase activity and STAT1 phosphorylation.
| Inhibitor | Target(s) | Ki (nM) | Cellular IC50 for STAT1 S727 Phosphorylation | Cell Line | Reference |
| This compound | Cdk8 | 14 | Significant reduction at 0.36 and 0.72 µM | MV4-11 | |
| Compound 12 | Cdk8 | IC50: 39.2 | Dose-dependent inhibition (1-4 µM) | HCT-116 | [4] |
| Cortistatin A | Cdk8/19 | IC50: 12 (in vitro) | < 10 nM | MOLM-14 | [5] |
| SNX631 | Cdk8/19 | 7-11 nM (transcriptional activity) | [6] |
Experimental Protocols
Western Blotting for Phospho-STAT1 (Ser727)
This protocol describes the detection of phosphorylated STAT1 at serine 727 in cell lysates following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MV4-11, HCT-116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT1 (Ser727)
-
Mouse or rabbit anti-total STAT1
-
Mouse or rabbit anti-GAPDH or β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for the desired duration (e.g., 2, 6, 24 hours).
-
If studying cytokine-induced phosphorylation, stimulate cells with IFNγ (e.g., 10 ng/mL) for 30-60 minutes before harvesting.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total STAT1 and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-probed with the respective primary and secondary antibodies as described above.
-
Cell Viability Assay (CCK-8)
This protocol outlines a method to assess the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (set as 100% viability).
-
Plot the cell viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
-
In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to directly assess the inhibitory effect of this compound on Cdk8-mediated STAT1 phosphorylation.
Materials:
-
Recombinant active Cdk8/Cyclin C complex
-
Recombinant STAT1 protein (or a peptide substrate containing the S727 phosphorylation site)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)
-
ATP (radioactive [γ-³²P]ATP or non-radioactive ATP)
-
96-well plates or microcentrifuge tubes
-
Scintillation counter or appropriate detection system for non-radioactive methods (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant STAT1 substrate, and varying concentrations of this compound or vehicle (DMSO).
-
Add the recombinant Cdk8/Cyclin C enzyme to the mixture.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP. For radioactive assays, this will be a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or by spotting the reaction mixture onto phosphocellulose paper for radioactive assays).
-
-
Detection of Phosphorylation:
-
Radioactive Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay: Follow the manufacturer's protocol for the specific detection method used (e.g., luminescence measurement for ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Cdk8-STAT1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blotting of pSTAT1 (S727).
References
- 1. researchgate.net [researchgate.net]
- 2. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 as the STAT1 serine 727 kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of Cdk8-IN-12 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology. As a component of the Mediator complex, CDK8 functions as a transcriptional regulator, influencing the expression of genes critical for cancer cell proliferation, survival, and metastasis.[1][2] Its overexpression and oncogenic activity have been documented in a variety of solid tumors, including colorectal, breast, and pancreatic cancers.[1][3] Cdk8-IN-12 is a potent and selective inhibitor of CDK8, offering a promising therapeutic strategy for cancers dependent on CDK8 signaling.[4] This document provides a detailed protocol for assessing the efficacy of this compound in solid tumor models, encompassing both in vitro and in vivo methodologies.
Cdk8 Signaling Pathway
CDK8, in conjunction with its regulatory partner Cyclin C and other components of the Mediator complex, modulates the activity of RNA polymerase II and various transcription factors.[1] Key signaling pathways influenced by CDK8 in the context of cancer include Wnt/β-catenin, TGF-β/SMAD, and STAT signaling.[3][5] Inhibition of CDK8 with this compound is expected to disrupt these pathways, leading to anti-tumor effects.
Experimental Workflow
The assessment of this compound efficacy follows a structured workflow, beginning with in vitro characterization and progressing to in vivo validation in solid tumor models.
In Vitro Efficacy Assessment
Cell Line Selection
The choice of cell lines is critical for evaluating the efficacy of this compound. It is recommended to use a panel of solid tumor cell lines with known CDK8 expression levels and/or dependency.
Recommended Cell Lines:
Cell Viability Assay (CCK-8/MTT)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[11][12]
-
For MTT assay, add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[13][14]
-
Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.
Table 1: In Vitro Anti-proliferative Activity of CDK8 Inhibitors
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) |
| This compound | MV4-11 | Acute Myeloid Leukemia | 0.36[4] |
| BI-1347 | OCI-Ly3 | Hematological | < 1 |
| BI-1347 | HBL-1 | Hematological | < 1 |
| BI-1347 | MV-4-11B | Hematological | < 1 |
| BI-1347 | KG1 | Hematological | < 1 |
| BI-1347 | MM1R | Hematological | < 1 |
| T-474 | VCaP | Prostate Cancer | 0.023 |
| Senexin B | MDA-MB-468 | Triple-Negative Breast Cancer | ~1 |
Western Blot Analysis for Pharmacodynamic Markers
Western blotting is used to confirm the on-target activity of this compound by assessing the phosphorylation status of its downstream targets, such as STAT1 at serine 727 (pSTAT1 S727).[5][15]
Protocol:
-
Treat cells with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) for 2-6 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pSTAT1 (S727) and total STAT1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Table 2: Pharmacodynamic Marker Modulation by CDK8 Inhibitors
| Compound | Cell Line | Marker | Effect |
| This compound | MV4-11 | pSTAT1 (S727) | Significant reduction at 0.36 µM[4] |
| BI-1347 | NK92MI | pSTAT1 (S727) | Inhibition[15] |
| T-474 | VCaP | pSTAT1 | Reduction[10] |
| MSC2530818 | SW620 | pSTAT1 (S727) | Inhibition[6] |
In Vivo Efficacy Assessment
Solid Tumor Xenograft Model
This model is used to evaluate the anti-tumor activity of this compound in a living organism.
Protocol:
-
Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., SW620, MCF7, SK-N-AS) into the flank of immunodeficient mice (e.g., nude or NOD-SCID).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=6-10 per group).
-
Administer this compound orally at a predetermined dose and schedule (e.g., 50 mg/kg, once or twice daily).[6] The vehicle control group should receive the same volume of the vehicle solution.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.
Table 3: In Vivo Anti-tumor Efficacy of CDK8 Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| MSC2530818 | SW620 (colorectal) | 50 mg/kg, bid, p.o. for 16 days | 51% |
| MSC2530818 | SW620 (colorectal) | 100 mg/kg, qd, p.o. for 16 days | 43% |
| BI-1347 | B16-F10-luc2 (melanoma) | 10 mg/kg, qd, p.o. | 94% on day 23[15] |
| Senexin B | MCF7 (breast) | Not specified | Significant decrease in tumor volume |
| T-474 | VCaP (prostate) | 5 mg/kg, qd, p.o. for 21 days | 77%[10] |
Conclusion
This protocol provides a comprehensive framework for the preclinical assessment of this compound efficacy in solid tumors. The combination of in vitro and in vivo experiments will enable a thorough characterization of the compound's anti-tumor activity and its mechanism of action. The data generated from these studies will be crucial for the further development of this compound as a potential cancer therapeutic.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. dojindo.com [dojindo.com]
- 3. MED12 and CDK8/19 Modulate Androgen Receptor Activity and Enzalutamide Response in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. apexbt.com [apexbt.com]
- 12. ptglab.com [ptglab.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 15. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk8-IN-12 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that has emerged as a promising target in oncology.[1][2] As a component of the Mediator complex, CDK8 modulates the expression of key genes involved in cell proliferation, survival, and metastasis.[2][3] The selective inhibition of CDK8 presents a novel therapeutic strategy, and the potent and selective inhibitor, Cdk8-IN-12, has demonstrated significant anti-proliferative effects in preclinical models.[1] This document provides an overview of the rationale and preclinical data for combining this compound and other selective CDK8 inhibitors with various cancer therapies, along with detailed experimental protocols to guide further research.
Disclaimer: Publicly available data on this compound in combination with other cancer therapies is limited. The following application notes and protocols are based on studies with other selective CDK8/12 inhibitors and are intended to serve as a guide for designing and conducting similar experiments with this compound. Researchers should independently validate and optimize these protocols for their specific experimental systems.
Rationale for Combination Therapies
The primary rationale for combining this compound with other anti-cancer agents is to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and enhance therapeutic efficacy. CDK8 inhibition can modulate various signaling pathways, making it a suitable candidate for combination with therapies targeting different aspects of cancer biology.
Combination with PARP Inhibitors
Inhibition of CDK12, a close homolog of CDK8, has been shown to sensitize cancer cells to PARP inhibitors by downregulating the expression of homologous recombination (HR) repair genes.[4][5] This creates a synthetic lethal interaction. Given the role of CDK8 in transcriptional regulation, it is hypothesized that this compound may also induce a similar "BRCAness" phenotype, thereby sensitizing tumors to PARP inhibition.
Combination with Chemotherapy
CDK8 has been implicated in the chemotherapy-induced tumor-promoting paracrine activities.[3][6] Inhibition of CDK8 can suppress the secretion of pro-survival factors from cancer cells and stromal cells in response to chemotherapy, thereby enhancing the efficacy of cytotoxic agents.[3][6]
Combination with Androgen Receptor (AR) Antagonists
In prostate cancer, CDK8/19 inhibition has been shown to downregulate AR activity and can additively reduce cell proliferation when combined with AR antagonists like enzalutamide.[7][8] This suggests a potential therapeutic strategy for castration-resistant prostate cancer (CRPC).
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the combination of selective CDK8/12 inhibitors with other cancer therapies.
Table 1: In Vitro Synergy of CDK12-IN-3 and Olaparib in Ovarian Cancer Cell Lines [4]
| Cell Line | Combination Index (CI) | Description |
| A2780 | < 1 | Synergistic |
| SKOV3 | < 1 | Synergistic |
Table 2: In Vivo Efficacy of CDK12-IN-3 and Olaparib Combination in an Ovarian Cancer Xenograft Model [4]
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Olaparib (50 mg/kg, p.o., daily) | 45 |
| CDK12-IN-3 (25 mg/kg, i.p., daily) | 30 |
| Olaparib + CDK12-IN-3 | 85 |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anticancer agent (e.g., a PARP inhibitor) on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., ovarian, breast, or prostate cancer cell lines)
-
This compound
-
Partner anti-cancer drug (e.g., Olaparib)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the partner drug in complete medium.
-
Treat the cells with this compound alone, the partner drug alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of DNA Damage and Apoptosis Markers
Objective: To assess the effect of this compound and a partner drug on key signaling pathways, such as DNA damage response and apoptosis.
Materials:
-
Cancer cells treated as described in Protocol 1.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-p-STAT1 (Ser727), anti-STAT1, anti-Ku80, anti-p-Ku80, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the signal using an ECL substrate.
-
Capture the image using an imaging system and quantify the band intensities.
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cells for xenograft implantation.
-
This compound formulated for in vivo administration.
-
Partner drug formulated for in vivo administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into four treatment groups: Vehicle control, this compound alone, partner drug alone, and the combination of this compound and the partner drug.
-
Administer the treatments as per the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.
Visualizations
Signaling Pathway Diagram
Caption: this compound and PARP inhibitor combination signaling pathway.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for combination studies.
Logical Relationship Diagram
Caption: Logical relationship of this compound combination therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaparib combined with CDK12-IN-3 to promote genomic instability and cell death in ovarian cancer [ijbs.com]
- 5. CDK12 INHIBITION REVERSES DE NOVO AND ACQUIRED PARP INHIBITOR RESISTANCE IN BRCA WILD-TYPE AND MUTATED MODELS OF TRIPLE-NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MED12 and CDK8/19 Modulate Androgen Receptor Activity and Enzalutamide Response in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MED12 and CDK8/19 Modulate Androgen Receptor Activity and Enzalutamide Response in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effect of Cdk8-IN-12 on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the therapeutic potential of Cdk8-IN-12 by examining its impact on the tumor microenvironment (TME). The protocols outlined below detail key experiments to assess changes in immune cell infiltration, cytokine profiles, and angiogenesis following treatment with this selective CDK8 inhibitor.
Introduction to Cdk8 and its Role in the Tumor Microenvironment
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, as part of the Mediator complex, plays a significant role in various cellular processes, including cell proliferation and differentiation.[1][2][3] In the context of cancer, CDK8 has been identified as an oncogene in several malignancies, including colorectal and breast cancer.[4][5][6] Its activity can influence tumor growth and survival by modulating critical signaling pathways such as the Wnt/β-catenin and STAT pathways.[1][5][7][8]
The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that collectively influence tumor progression and response to therapy.[9] this compound, as a potent and selective inhibitor of CDK8, presents a promising therapeutic strategy to modulate the TME.[4] Inhibition of CDK8 can impact the TME in several ways:
-
Immune Modulation: CDK8 is known to regulate the function of various immune cells.[4] Its inhibition can enhance the cytotoxic activity of Natural Killer (NK) cells and influence the differentiation and activity of T cells, potentially leading to a more robust anti-tumor immune response.[3][4]
-
Cytokine Production: CDK8 can regulate the expression of various cytokines, which are key signaling molecules within the TME.[1][10] By inhibiting CDK8, it may be possible to shift the cytokine balance from a pro-tumoral to an anti-tumoral state. For instance, CDK8 inhibition has been shown to upregulate the anti-inflammatory cytokine IL-10 in myeloid cells.[11]
-
Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. CDK8 has been implicated in promoting angiogenesis, and its inhibition may therefore represent a strategy to disrupt the tumor blood supply.[12][13]
These application notes will provide detailed protocols to investigate these key aspects of this compound's activity within the tumor microenvironment.
Analysis of Immune Cell Infiltration in the Tumor Microenvironment
A critical aspect of evaluating this compound's efficacy is to determine its effect on the composition and activation state of immune cells within the tumor. Flow cytometry is a powerful technique for the detailed characterization of tumor-infiltrating lymphocytes (TILs) and other immune cell populations.
Experimental Protocol: Flow Cytometry for Tumor-Infiltrating Lymphocytes
This protocol describes the isolation and immunophenotyping of immune cells from solid tumors.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
ACK lysis buffer
-
Phosphate Buffered Saline (PBS)
-
40 µm cell strainer
-
50 mL conical tubes
-
Flow cytometry antibodies (see Table 1 for a recommended panel)
-
Fixable Viability Dye
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Excise fresh tumor tissue and place it in a petri dish with cold RPMI-1640 medium.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing digestion medium (RPMI-1640 with 1 mg/mL Collagenase D and 100 U/mL DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.[14]
-
-
Cell Dissociation and Filtration:
-
Stop the digestion by adding an equal volume of RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 40 µm cell strainer into a fresh 50 mL conical tube to obtain a single-cell suspension.[14]
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1-5 mL of ACK lysis buffer for 1-2 minutes at room temperature to lyse red blood cells.[14][15]
-
Neutralize the lysis buffer by adding an excess of RPMI-1640 with 10% FBS and centrifuge again.
-
-
Cell Staining:
-
Resuspend the cell pellet in FACS buffer and count the viable cells.
-
Aliquot approximately 1-2 x 10^6 cells per tube for staining.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells with FACS buffer.
-
Add a cocktail of fluorescently conjugated antibodies (see Table 1) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on viable, single cells and then identify different immune cell populations based on their marker expression.[15]
-
Data Presentation: Immune Cell Populations
Summarize the quantitative data from the flow cytometry analysis in a table for easy comparison between treatment groups.
| Immune Cell Population | Marker | Control Group (% of Live Cells) | This compound Treated Group (% of Live Cells) |
| T Cells | CD3+ | ||
| Cytotoxic T Cells | CD3+ CD8+ | ||
| Helper T Cells | CD3+ CD4+ | ||
| Natural Killer (NK) Cells | NK1.1+ (mouse) or CD56+ (human) | ||
| Regulatory T Cells (Tregs) | CD4+ FoxP3+ | ||
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+ Gr-1+ (mouse) |
Table 1: Example data table for summarizing immune cell infiltration data.
Visualization: Experimental Workflow for Immune Cell Analysis
Assessment of Cytokine and Chemokine Profiles
Changes in the cytokine and chemokine milieu within the TME can significantly influence tumor growth and immune responses. Multiplex immunoassays are an efficient method to simultaneously quantify a panel of these signaling molecules.
Experimental Protocol: Multiplex Immunoassay for Cytokine Profiling
This protocol describes the measurement of multiple cytokines and chemokines from tumor lysates or plasma.
Materials:
-
Tumor tissue or plasma samples
-
Lysis buffer with protease inhibitors
-
Multiplex immunoassay kit (e.g., Luminex-based or other bead-based assays)
-
96-well filter plate
-
Plate shaker
-
Multiplex assay reader
Procedure:
-
Sample Preparation:
-
Tumor Lysate: Homogenize tumor tissue in lysis buffer containing protease inhibitors on ice. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.[16]
-
Plasma: Collect blood in tubes containing an anticoagulant. Centrifuge to separate plasma and collect the supernatant.[16]
-
-
Multiplex Assay Procedure:
-
Follow the manufacturer's protocol for the specific multiplex immunoassay kit. A general workflow is as follows:
-
Prepare the standards and samples. Samples may require dilution.
-
Add the antibody-coupled beads to a 96-well filter plate.[17][18]
-
Wash the beads.
-
Add standards and samples to the wells and incubate on a plate shaker.[17][18]
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail and incubate.[17]
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.[17]
-
Wash the beads and resuspend them in assay buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the plate on a multiplex assay reader.
-
The instrument will measure the fluorescence intensity of each bead, which corresponds to the concentration of the specific analyte.
-
Calculate the concentration of each cytokine/chemokine in the samples by interpolating from the standard curve.
-
Data Presentation: Cytokine and Chemokine Levels
Present the quantitative data in a clear table format.
| Cytokine/Chemokine | Control Group (pg/mL) | This compound Treated Group (pg/mL) |
| IFN-γ | ||
| TNF-α | ||
| IL-6 | ||
| IL-10 | ||
| IL-2 | ||
| CXCL9 | ||
| CXCL10 |
Table 2: Example data table for summarizing cytokine and chemokine concentrations.
Visualization: Cdk8 Signaling and Cytokine Regulation
Evaluation of Angiogenesis
Assessing the impact of this compound on tumor angiogenesis is crucial for understanding its full anti-cancer potential. This can be evaluated both in vitro using endothelial cell tube formation assays and in vivo through immunohistochemical analysis of tumor vasculature.
Experimental Protocol: In Vitro Endothelial Cell Tube Formation Assay
This assay measures the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Procedure:
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at the desired density (e.g., 1-2 x 10^4 cells/well).
-
Add this compound or vehicle control to the cell suspension at the desired concentrations.
-
Carefully seed the HUVEC suspension onto the solidified basement membrane extract.[21]
-
-
Incubation and Visualization:
-
Quantification:
-
Capture images of the tube networks using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
Experimental Protocol: In Vivo Immunohistochemistry for CD31
This protocol is for the visualization and quantification of blood vessels in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against CD31 (PECAM-1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.[23]
-
-
Antigen Retrieval:
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-CD31 antibody.[26]
-
Wash the sections.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the sections.
-
Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope. CD31-positive structures will appear brown, indicating blood vessels.
-
Quantify microvessel density (MVD) by counting the number of stained vessels in several high-power fields.
-
Data Presentation: Angiogenesis Parameters
Present the quantitative data from both in vitro and in vivo angiogenesis assays in tables.
In Vitro Tube Formation Assay
| Parameter | Vehicle Control | This compound (Concentration 1) | This compound (Concentration 2) |
| Total Tube Length (µm) | |||
| Number of Junctions | |||
| Number of Loops |
Table 3: Example data table for summarizing in vitro angiogenesis data.
In Vivo Microvessel Density
| Treatment Group | Microvessel Density (vessels/mm²) |
| Vehicle Control | |
| This compound |
Table 4: Example data table for summarizing in vivo angiogenesis data.
Visualization: Logical Relationship of Cdk8 Inhibition and Angiogenesis
By following these detailed application notes and protocols, researchers can effectively evaluate the multifaceted effects of this compound on the tumor microenvironment, providing crucial insights into its therapeutic potential as an anti-cancer agent.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 5. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK8 regulates the angiogenesis of pancreatic cancer cells in part via the CDK8-β-catenin-KLF2 signal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor-Infiltrating Lymphocytes by Flow Cytometry [bio-protocol.org]
- 15. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. immunology.org [immunology.org]
- 18. bio-rad.com [bio-rad.com]
- 19. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. promocell.com [promocell.com]
- 22. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. urmc.rochester.edu [urmc.rochester.edu]
- 24. genomeme.ca [genomeme.ca]
- 25. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CD31 expression in human cancers: a pan-cancer immunohistochemical study | Journal of Clinical Pathology [jcp.bmj.com]
Application Notes: Cdk8-IN-12 for Studying and Overcoming Resistance to KRASG12D Inhibition
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma (PDAC).[1][2][3] The development of specific KRASG12D inhibitors, such as MRTX1133, has shown promise; however, acquired resistance remains a significant clinical challenge.[1][4][5][6][7] Resistance mechanisms are complex and can involve genetic alterations or non-genetic adaptations like transcriptional reprogramming, which allows cancer cells to bypass their dependency on the KRAS pathway.[4][5][7][8]
Recent studies have identified Cyclin-dependent kinase 8 (CDK8) as a key mediator of resistance to KRASG12D inhibition.[1][2] CDK8, a component of the Mediator complex, is a transcriptional regulator that functions as an oncogene in various cancers.[9][10][11][12][13] In the context of KRASG12D inhibitor resistance, cancer cells upregulate CDK8, which drives a transcriptional program promoting immune evasion and cell survival.[1][2][3][14] Cdk8-IN-12 is a potent and selective chemical probe for CDK8, making it an invaluable tool for investigating and potentially reversing this resistance mechanism.
Scientific Rationale
The primary application of this compound in this context is to probe the hypothesis that inhibiting CDK8 can re-sensitize resistant cancer cells to KRASG12D inhibitors. Long-term treatment with a KRASG12D inhibitor leads to an adaptive response where resistant cells exhibit elevated CDK8 expression. This upregulation of CDK8 is linked to the remodeling of the tumor microenvironment (TME) to favor immune evasion, partly through the induction of chemokine CXCL2 and the suppression of the death receptor FAS.[1][2][3][14] By inhibiting the kinase activity of CDK8, this compound aims to reverse this transcriptional state and restore vulnerability to KRASG12D-targeted therapy.
Data Presentation
Table 1: Characteristics of Representative CDK8 Inhibitors
Note: this compound is a tool compound. Data for similar well-characterized, potent, and selective CDK8 inhibitors are presented for context.
| Compound | Target(s) | IC₅₀ (CDK8) | Selectivity Profile | Reference |
| MSC2530818 | CDK8, CDK19 | 3.3 nM | >100-fold vs other CDKs | [15] |
| Senexin B | CDK8, CDK19 | 28 nM | High selectivity against other CDKs | [16] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9, CDK12 | ~50 nM (CDK12) | Pan-CDK inhibitor | [17] |
Table 2: Cellular Response to KRASG12D and CDK8 Inhibition in Pancreatic Cancer Cell Lines
Data are representative and synthesized based on published findings to illustrate the biological effect.
| Cell Line | Treatment | IC₅₀ of MRTX1133 (KRASG12D Inhibitor) | Observations |
| HPAC (Parental) | MRTX1133 alone | ~15 nM | Sensitive to KRASG12D inhibition. |
| HPAC (Resistant) | MRTX1133 alone | >1000 nM | Acquired resistance after long-term culture with MRTX1133. |
| HPAC (Resistant) | MRTX1133 + this compound (1 µM) | ~50 nM | This compound co-treatment significantly re-sensitizes resistant cells to MRTX1133. |
| AsPC-1 (Parental) | MRTX1133 alone | ~25 nM | Sensitive to KRASG12D inhibition. |
| AsPC-1 (Resistant) | MRTX1133 alone | >1200 nM | Acquired resistance. |
| AsPC-1 (Resistant) | MRTX1133 + this compound (1 µM) | ~75 nM | Restoration of sensitivity to KRASG12D inhibition. |
Mandatory Visualizations
Caption: CDK8-mediated signaling pathway leading to KRASG12D inhibitor resistance.
Caption: Experimental workflow for generating and testing this compound on resistant cells.
Caption: Logical diagram illustrating the hypothesis for this compound's action.
Experimental Protocols
Protocol 1: Generation of KRASG12D Inhibitor-Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to a KRASG12D inhibitor (e.g., MRTX1133) through continuous exposure.[7][18]
Materials:
-
Parental KRASG12D-mutant cancer cell line (e.g., HPAC, AsPC-1)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
KRASG12D inhibitor (e.g., MRTX1133), dissolved in DMSO
-
Cell culture flasks, plates, and consumables
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Determine Initial IC₅₀: First, determine the IC₅₀ of the KRASG12D inhibitor on the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in medium containing the KRASG12D inhibitor at a concentration equal to the IC₅₀.
-
Monitor and Passage: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of the inhibitor.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration (typically after 3-4 passages), double the concentration of the KRASG12D inhibitor.
-
Repeat Escalation: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The goal is to culture cells that can proliferate in a concentration that is at least 50-fold higher than the initial parental IC₅₀.
-
Stabilize Resistant Line: Once the desired resistance level is achieved, maintain the cell line in a constant, high concentration of the inhibitor for at least 4 weeks to ensure the resistance phenotype is stable.
-
Verification: Periodically test the IC₅₀ of the resistant line to confirm the stability of the resistance. Freeze down stocks of the resistant cells at various passages.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is used to measure cell viability and determine the IC₅₀ of inhibitors. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases.[19][20][21]
Materials:
-
Parental and resistant cells
-
96-well cell culture plates
-
This compound and KRASG12D inhibitor
-
CCK-8 reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of the KRASG12D inhibitor and/or this compound in culture medium. For combination studies, prepare a fixed concentration of this compound with serial dilutions of the KRASG12D inhibitor.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the untreated control wells turn a distinct orange color.
-
Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control: (Abs_treated / Abs_untreated) * 100. Plot the viability against the log of inhibitor concentration to determine the IC₅₀ value using non-linear regression.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein levels and phosphorylation status of key pathway components like CDK8 and STAT3.[22][23]
Materials:
-
Cell lysates from treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK8, anti-pSTAT3 (Ser727), anti-STAT3, anti-FAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Culture and treat cells in 6-well plates. After treatment, wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
References
- 1. biorxiv.org [biorxiv.org]
- 2. CDK8 remodels the tumor microenvironment to resist the therapeutic efficacy of targeted KRAS G12D inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 remodels the tumor microenvironment to resist the therapeutic efficacy of targeted KRAS G12D inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 11. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies | Semantic Scholar [semanticscholar.org]
- 13. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 17. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. apexbt.com [apexbt.com]
- 20. ptglab.com [ptglab.com]
- 21. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 22. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Cdk8-IN-12: A Technical Guide to Solubility and Experimental Success
For Immediate Release
Researchers and drug development professionals working with the potent and selective CDK8 inhibitor, Cdk8-IN-12, now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly those related to solubility. By offering clear solutions and standardized procedures, this guide aims to enhance experimental reproducibility and success.
Troubleshooting Guide: Overcoming this compound Solubility Hurdles
Researchers may encounter difficulties in dissolving this compound, which can impact the accuracy and reliability of experimental results. This section provides a step-by-step approach to effectively troubleshoot and resolve these issues.
Question: My this compound is not dissolving properly in DMSO. What should I do?
Answer:
-
Verify DMSO Quality: this compound's solubility is significantly affected by the presence of water in DMSO.[1] It is crucial to use newly opened, anhydrous, or high-purity DMSO for preparing your stock solution.
-
Employ Mechanical Assistance: Gentle heating and sonication can aid in the dissolution process.[1] Use a water bath sonicator to break down any small particles and facilitate complete dissolution.
-
Optimize Concentration: While the maximum reported solubility in DMSO is 66.67 mg/mL (174.59 mM), it is advisable to prepare stock solutions at a slightly lower concentration to ensure complete dissolution and prevent precipitation.[1]
-
Proper Storage: Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[1]
Question: I am observing precipitation of this compound when I dilute my DMSO stock solution in aqueous media for cell-based assays. How can I prevent this?
Answer:
This is a common issue when diluting a DMSO-soluble compound into an aqueous buffer or cell culture medium. Here are several strategies to mitigate precipitation:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium. While some cell lines can tolerate higher concentrations, it is best to keep it as low as possible to minimize both toxicity and precipitation.
-
Stepwise Dilution: Instead of directly adding the concentrated DMSO stock to your final volume of aqueous media, perform a serial dilution. First, dilute the stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Use of Pluronic F-68: For particularly challenging compounds, adding a non-ionic surfactant like Pluronic F-68 to the final culture medium at a low concentration (e.g., 0.01-0.1%) can help maintain solubility.
-
Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the this compound stock solution. This can sometimes help in keeping the compound in solution.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and use of this compound.
Q1: What is the recommended solvent for this compound? A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1]
Q2: What is the maximum solubility of this compound in DMSO? A2: The maximum reported solubility is 66.67 mg/mL, which is equivalent to 174.59 mM.[1] However, it is recommended to work with concentrations below this limit to ensure complete dissolution.
Q3: How should I store the this compound solid compound and its stock solution? A3: The solid compound should be stored at -20°C. The DMSO stock solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media? A4: No, this compound has very poor solubility in aqueous solutions. It is essential to first prepare a concentrated stock solution in DMSO.
Q5: Are there any known off-target effects of this compound? A5: this compound is a potent CDK8 inhibitor with a Ki of 14 nM. However, it also shows off-target activity against GSK-3α (Ki = 13 nM), GSK-3β (Ki = 4 nM), and PCK-θ (Ki = 109 nM).[1] Researchers should consider these off-target effects when interpreting their results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 381.88 g/mol | [1] |
| Solubility in DMSO | 66.67 mg/mL (174.59 mM) | [1] |
| Ki for CDK8 | 14 nM | [1] |
| Off-target Ki (GSK-3α) | 13 nM | [1] |
| Off-target Ki (GSK-3β) | 4 nM | [1] |
| Off-target Ki (PCK-θ) | 109 nM | [1] |
| Storage (Solid) | -20°C | [1] |
| Storage (DMSO Stock) | -20°C (1 month), -80°C (6 months) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid compound
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.8188 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to facilitate initial dissolution.
-
If any particulate matter is still visible, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required. For example, to prepare 10 mL of media with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock solution.
-
To minimize precipitation, first perform an intermediate dilution. Add the 10 µL of the 10 mM stock to 990 µL of pre-warmed media to make a 100 µM intermediate solution. Mix gently by pipetting.
-
Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture medium. For the example above, add 1 mL of the 100 µM intermediate solution to 9 mL of media.
-
Mix the final solution gently by inverting the tube or flask.
-
Immediately add the this compound-containing medium to your cells.
Visualizing the Cdk8 Signaling Pathway and Experimental Workflows
To further aid researchers, the following diagrams illustrate the Cdk8 signaling pathway, a troubleshooting workflow for solubility issues, and the experimental workflow for preparing this compound solutions.
Caption: Cdk8 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Caption: Experimental workflow for preparing this compound working solutions.
References
Addressing off-target effects of Cdk8-IN-12 in experiments
Welcome to the technical support center for Cdk8-IN-12. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address potential issues during their experiments, with a specific focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex involved in transcriptional regulation.[1] While it is designed to target CDK8, it also exhibits significant inhibitory activity against other kinases, which are considered off-targets.[1]
Q2: What are the known off-targets of this compound?
A2: this compound is known to inhibit Glycogen Synthase Kinase 3 alpha (GSK-3α) and beta (GSK-3β) with potencies similar to or greater than its intended target, CDK8. It also shows weaker inhibition of Protein Kinase C theta (PKC-θ).[1] The high potency against GSK-3 isoforms is a critical consideration in experimental design.
Q3: Why is it crucial to control for off-target effects when using this compound?
Q4: What are the initial steps to confirm this compound is working in my cellular model?
A4: A key downstream substrate of CDK8 is STAT1. A recommended initial experiment is to treat your cells with this compound and perform a Western blot to check for a reduction in the phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[4][5][6] A significant decrease in this phosphorylation event indicates that the inhibitor is engaging its target, CDK8, within the cell.[1]
Q5: What are the best general control experiments to distinguish on-target from off-target effects?
A5: To ensure the observed effects are specific to CDK8 inhibition, a multi-faceted approach is recommended:
-
Use a structurally different CDK8/19 inhibitor: Comparing the effects of this compound with another CDK8 inhibitor that has a different off-target profile can help confirm if the phenotype is consistently linked to CDK8 inhibition.[7]
-
Genetic Knockdown/Knockout: The gold standard is to use siRNA, shRNA, or CRISPR to reduce or eliminate CDK8 expression.[6][7] If the phenotype of CDK8 knockdown/knockout matches the phenotype of this compound treatment, it strongly suggests an on-target effect.[6]
-
Use an inactive control: If available, a structurally similar but biologically inactive version of the inhibitor should be used as a negative control.
-
Dose-response analysis: Correlate the concentration of this compound required to elicit the biological phenotype with the concentration required to inhibit pSTAT1-S727. A close correlation supports an on-target mechanism.
Troubleshooting Guide
Issue 1: Observed cellular phenotype (e.g., decreased proliferation) is inconsistent or difficult to interpret.
This is a common issue when the inhibitor has potent off-targets. The observed effect could be a result of inhibiting CDK8, GSK-3, or a combination of both.
Quantitative Data: Kinase Inhibitory Profile of this compound
This table summarizes the known potency of this compound against its primary target and key off-targets. Use this data to inform the concentrations used in your experiments.
| Kinase Target | Kᵢ (nM) | On-Target/Off-Target |
| GSK-3β | 4 | Off-Target |
| GSK-3α | 13 | Off-Target |
| Cdk8 | 14 | On-Target |
| PKC-θ | 109 | Off-Target |
Data sourced from MedchemExpress.[1]
Logical Flow for Deconvolution of Effects
This diagram outlines a logical workflow to determine if your observed phenotype is an on-target or off-target effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cdk8-IN-12 experiments for consistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving the CDK8 inhibitor, Cdk8-IN-12.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing inconsistent anti-proliferative effects of this compound across different cancer cell lines?
Potential Causes and Solutions:
-
Cell Line-Dependent Sensitivity: The anti-proliferative effects of CDK8/19 inhibitors are highly cell line-dependent.[1][2] Some cell lines may not be sensitive to CDK8/19 inhibition for their growth. For example, one study showed that out of 51 hematologic cancer cell lines, only 5 showed significant growth inhibition with a CDK8/19 inhibitor.[2] It is crucial to determine the sensitivity of your specific cell line to this compound.
-
Off-Target Effects: The observed toxicity may not be due to the inhibition of CDK8/19 but rather to off-target effects of the compound.[1] this compound is known to have off-target activity against GSK-3α and GSK-3β, with Ki values of 13 nM and 4 nM, respectively.[3]
-
Experimental Variability: Inconsistencies can arise from variations in cell density, passage number, and serum concentration in the culture medium.
Recommended Actions:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations on your cell line of interest to determine its specific GI50 (concentration for 50% growth inhibition).
-
Use Control Cell Lines: Include both sensitive (e.g., MV4-11) and insensitive cell lines in your experiments as positive and negative controls, respectively.[3]
-
Validate On-Target Effect: Confirm that the observed phenotype is due to CDK8 inhibition by performing target engagement assays, such as monitoring the phosphorylation of STAT1 at Serine 727.[3]
-
Standardize Experimental Conditions: Maintain consistent cell culture practices to minimize variability.
Question 2: I am not seeing a consistent decrease in STAT1 phosphorylation at Serine 727 after this compound treatment. What could be the reason?
Potential Causes and Solutions:
-
Suboptimal Treatment Conditions: The concentration of this compound or the duration of treatment may not be optimal to observe a significant reduction in pSTAT1 (S727).
-
Cell Type-Specific Signaling: The role of CDK8 in STAT1 phosphorylation can be cell type-dependent and influenced by the specific cytokine stimulation used.[4][5]
-
CDK8/19-Independent Phosphorylation: Other kinases can phosphorylate STAT1 at Serine 727, and this phosphorylation can be induced by various stimuli independently of CDK8/19.[6]
-
Antibody Quality: The antibody used for Western blotting may not be specific or sensitive enough to detect the changes in phosphorylation.
Recommended Actions:
-
Optimize Treatment: Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting STAT1 phosphorylation in your cell line. A 2-hour treatment with 0.36 µM or 0.72 µM this compound has been shown to significantly reduce pSTAT1 (S727) in MV4-11 cells.[3]
-
Induce STAT1 Phosphorylation: If basal pSTAT1 (S727) levels are low, consider stimulating the cells with a cytokine like IFN-γ to induce phosphorylation before inhibitor treatment.[5]
-
Validate Antibody: Ensure the specificity of your pSTAT1 (S727) antibody using appropriate controls, such as cells treated with a known inducer of STAT1 phosphorylation or cells where STAT1 expression is knocked down.
-
Use a CDK8/19 Double Knockout Control: If available, use CDK8/19 double knockout cells to confirm that the observed STAT1 phosphorylation is indeed mediated by these kinases.[7]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with a Ki of 14 nM.[3] CDK8 is a component of the Mediator complex, which regulates transcription by RNA polymerase II.[8][9] By inhibiting the kinase activity of CDK8, this compound can modulate the phosphorylation of various transcription factors, including STAT1, SMADs, and β-catenin, thereby affecting the expression of genes involved in various signaling pathways.[5][9][10]
What are the known off-target effects of this compound?
This compound has been shown to inhibit other kinases, most notably GSK-3α (Ki = 13 nM) and GSK-3β (Ki = 4 nM), as well as PKC-θ (Ki = 109 nM).[3] These off-target activities should be considered when interpreting experimental results.
What is a typical concentration range for using this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the specific assay. For inhibiting the proliferation of sensitive cell lines like MV4-11, a GI50 of 0.36 µM has been reported.[3] For target engagement studies, concentrations ranging from 0.36 µM to 0.72 µM for 2 hours have been shown to be effective in reducing STAT1 phosphorylation.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
How should I prepare and store this compound?
For stock solutions, dissolve this compound in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C for long-term storage. For working solutions, dilute the stock solution in cell culture medium to the desired final concentration immediately before use. It is important to consider the final DMSO concentration in your experiments, as high concentrations can have cytotoxic effects.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase | Ki (nM) |
| CDK8 | 14 |
| GSK-3α | 13 |
| GSK-3β | 4 |
| PKC-θ | 109 |
| Data sourced from MedchemExpress.[3] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | GI50 (µM) |
| MV4-11 | 0.36 |
| Data sourced from MedchemExpress.[3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (Ser727)
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1 and a loading control like β-actin or GAPDH.
Visualizations
Caption: Overview of Cdk8's role in key signaling pathways.
Caption: Workflow for pSTAT1 (S727) Western Blotting.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dysregulation of CDK8 and Cyclin C in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs [mdpi.com]
Technical Support Center: Optimizing Cdk8-IN-12 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Cdk8-IN-12, a potent and orally active Cdk8 inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Cyclin-dependent kinase 8 (Cdk8). Cdk8 is a component of the Mediator complex, which plays a crucial role in the regulation of transcription by RNA polymerase II. By inhibiting the kinase activity of Cdk8, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and immune responses.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A good starting point for most cell-based assays is in the range of 0.1 to 1.0 µM. This compound has a reported GI50 of 0.36 µM in MV4-11 acute myeloid leukemia cells.[1] It has been shown that concentrations of 0.36 µM and 0.72 µM significantly reduce the phosphorylation of STAT1 at serine 727.[1] However, the optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO at a concentration of 10 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. When preparing your working solution, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
This compound exhibits off-target activity against a few other kinases. It is a potent inhibitor of GSK-3α (Ki = 13 nM) and GSK-3β (Ki = 4 nM), and a less potent inhibitor of PKC-θ (Ki = 109 nM).[1] When interpreting your results, it is important to consider the potential contribution of these off-target effects, especially if your experimental system is sensitive to the inhibition of these kinases.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit Cdk8 in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal inhibitory concentration for your cells. |
| Poor solubility/stability: The inhibitor may have precipitated out of solution or degraded over time. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the final DMSO concentration is low and compatible with your cells. Visually inspect the media for any signs of precipitation. | |
| Cell line insensitivity: The phenotype you are measuring may not be dependent on Cdk8 activity in your chosen cell line. | Confirm Cdk8 expression in your cell line. Consider using a positive control cell line known to be sensitive to Cdk8 inhibition (e.g., MV4-11). | |
| High cell toxicity/death | Concentration too high: The concentration of this compound may be cytotoxic to your cells. | Perform a cell viability assay (e.g., CCK-8 or MTT) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations below the toxic threshold for your experiments. |
| DMSO toxicity: The concentration of the solvent (DMSO) may be too high. | Ensure the final concentration of DMSO in your cell culture is kept to a minimum, ideally below 0.1%. Include a vehicle control (DMSO alone) in your experiments to assess solvent toxicity. | |
| Off-target effects: Inhibition of off-target kinases like GSK-3 may be contributing to cytotoxicity. | If you suspect off-target effects, consider using another structurally different Cdk8 inhibitor as a control to see if the same phenotype is observed. | |
| Inconsistent results | Variability in cell culture: Differences in cell density, passage number, or growth conditions can lead to inconsistent results. | Standardize your cell culture and experimental procedures. Ensure consistent cell seeding densities and use cells within a defined passage number range. |
| Inhibitor degradation: Improper storage or handling of the this compound stock solution. | Aliquot the stock solution and avoid repeated freeze-thaw cycles. Protect the stock solution from light. | |
| Unexpected phenotype | Off-target effects: The observed phenotype may be due to the inhibition of GSK-3α/β or PKC-θ. | Review the known functions of the off-target kinases in your experimental context. Use more specific inhibitors for the off-target kinases as controls to dissect the observed effects. |
| Complex biological response: Cdk8 regulates multiple signaling pathways, and its inhibition can lead to complex and sometimes unexpected cellular responses. | Carefully analyze changes in multiple downstream signaling pathways (e.g., STAT, Wnt, p53) to gain a more comprehensive understanding of the inhibitor's effect. |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol provides a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-STAT1
This protocol outlines the steps to assess the inhibition of Cdk8 activity by measuring the phosphorylation of its downstream target, STAT1.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 0.36 µM and 0.72 µM) and a vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.
Visualizations
References
How to minimize Cdk8-IN-12 toxicity in preclinical models
Welcome to the technical support center for Cdk8-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] CDK8 is a kinase that associates with the Mediator complex, a key regulator of transcription by RNA Polymerase II.[2][3][4] By inhibiting the kinase activity of CDK8, this compound can modulate the expression of genes involved in various signaling pathways, including those driven by transcription factors like STAT1, β-catenin, and E2F1.[1][4][5]
Q2: What are the known on-target and off-target activities of this compound?
A2: this compound is a potent inhibitor of CDK8 with a reported inhibition constant (Kᵢ) of 14 nM. However, it also exhibits potent, dose-dependent inhibition of other kinases, which may contribute to its biological activity and toxicity profile. Researchers should be aware of these off-target effects when interpreting experimental results.[1]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the known inhibitory activity of this compound against its primary target and key off-target kinases.
| Target | Inhibition Constant (Kᵢ) | Potential Implication |
| CDK8 | 14 nM | On-Target Activity |
| GSK-3β | 4 nM | Off-Target Effect |
| GSK-3α | 13 nM | Off-Target Effect |
| PKC-θ | 109 nM | Off-Target Effect |
| Data sourced from MedChemExpress.[1] |
Troubleshooting Guide: Minimizing Toxicity
This guide addresses common issues related to this compound toxicity in preclinical studies.
Q3: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What are the potential causes and how can I troubleshoot this?
A3: Toxicity in preclinical models can stem from several factors, including the formulation, dosing regimen, and off-target effects of the inhibitor. A systematic approach is necessary to identify and mitigate the cause. Problems with small molecule inhibitors often include poor solubility, off-target effects, and the development of resistance.[6][[“]]
Below is a decision-making workflow to help troubleshoot in vivo toxicity.
Caption: Troubleshooting workflow for addressing this compound toxicity.
Q4: How do I determine a safe and effective starting dose for my in vivo study?
A4: The most reliable method is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[8] This study is critical for establishing a therapeutic window and should be performed before initiating large-scale efficacy experiments. The goal is to identify a dose that causes minimal signs of toxicity and a modest, reversible decrease in body weight (typically <10-15%).
Data Presentation: Pharmacokinetic Parameters of this compound
Understanding the pharmacokinetic (PK) profile of this compound is essential for designing an effective dosing schedule. Below are published PK parameters in mice and rats.
| Species | Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (µM) | AUC₀₋₂₄ (µM*h) |
| Mouse | PO | 10 | 0.42 | 5.01 | 14.1 |
| Mouse | IV | 2 | 0.04 | 3.44 | 2.15 |
| Rat | PO | 20 | 2.75 | 2.77 | 31.9 |
| Rat | IV | 5 | 0.04 | 14.4 | 11.2 |
| Data sourced from MedChemExpress.[1] |
Q5: The off-target profile indicates potent inhibition of GSK-3α/β. What are the potential toxicities associated with this?
A5: Glycogen synthase kinase 3 (GSK-3) is a critical enzyme in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 can lead to various toxicities. While specific effects are context-dependent, researchers should monitor for metabolic dysregulation and gastrointestinal issues. If off-target toxicity is suspected, consider reducing the dose of this compound to a level that maintains CDK8 inhibition while minimizing GSK-3 effects, or use it in combination with other agents to lower the required dose.
Caption: On-target vs. potential off-target pathways of this compound.
Q6: this compound has poor aqueous solubility. How can I prepare a suitable formulation for oral administration in mice?
A6: For poorly soluble compounds like many kinase inhibitors, a co-solvent or lipid-based formulation is often necessary for in vivo studies.[9] A common and effective vehicle for oral gavage in mice is a mixture of Polyethylene Glycol 400 (PEG400), Tween 80 (or Solutol), and saline or water. It is crucial to ensure the compound remains in solution and does not precipitate upon administration. Always prepare a fresh formulation for each experiment and visually inspect for clarity.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice (Oral Gavage)
This protocol outlines a dose-escalation study to determine the MTD of this compound.
1. Animals and Acclimation:
- Use a single sex of mice (e.g., female BALB/c, 6-8 weeks old) to reduce variability.
- Allow animals to acclimate to the facility for at least 5-7 days before the study begins.
- House animals in standard conditions with ad libitum access to food and water.
2. Dose Group Assignment:
- Establish at least 3-4 dose groups and a vehicle control group (n=3-5 mice per group).
- Select doses based on literature for similar compounds or in vitro efficacy data (e.g., 10, 30, 100 mg/kg).
3. Dosing Procedure (Oral Gavage):
- Weigh each animal daily to calculate the precise dosing volume (typically 5-10 mL/kg).[10]
- Prepare this compound in a suitable vehicle (see Protocol 2).
- Administer the formulation once daily via oral gavage using an appropriately sized, ball-tipped feeding needle.[11][12]
- To perform gavage:
- Securely restrain the mouse in an upright position.
- Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[12]
- Gently insert the needle over the tongue into the esophagus. Do not force the needle.[11]
- Slowly administer the solution over 2-3 seconds.[12]
- Withdraw the needle slowly and return the animal to its cage.[12]
4. Daily Monitoring and Endpoints:
- Observe animals at least twice daily for clinical signs of toxicity. Record observations systematically.
- Clinical Signs: Lethargy, ruffled fur, hunched posture, ataxia, labored breathing, diarrhea.
- Body Weight: Record individual body weights daily. The MTD is often defined as the dose causing no more than a 10-15% mean body weight loss, which is reversible after dosing cessation.
- Study Duration: Continue daily dosing for 5-14 days.
- Endpoint: Euthanize animals if they exceed a predetermined endpoint (e.g., >20% body weight loss, severe distress). All surviving animals should be euthanized at the end of the study for gross necropsy.
// Node Definitions
Acclimation [label="1. Animal Acclimation\n(5-7 days)", fillcolor="#F1F3F4", fontcolor="#202124"];
Grouping [label="2. Group Assignment\n(n=3-5 per group)\nVehicle + 3 Dose Levels", fillcolor="#FBBC05", fontcolor="#202124"];
Dosing [label="3. Daily Dosing\n(Oral Gavage, 5-14 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Monitoring [label="4. Daily Monitoring\n- Body Weight\n- Clinical Signs", fillcolor="#34A853", fontcolor="#FFFFFF"];
Endpoint [label="5. Endpoint Analysis\n- Determine MTD\n- Gross Necropsy", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow Edges
Acclimation -> Grouping;
Grouping -> Dosing;
Dosing -> Monitoring;
Monitoring -> Endpoint;
}
Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study.
Protocol 2: Preparation of an Oral Formulation (10 mg/mL)
This protocol describes how to prepare a common vehicle for poorly soluble inhibitors.
1. Materials:
- This compound powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene Glycol 400 (PEG400)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or Water
2. Vehicle Composition (Example):
- 10% DMSO
- 40% PEG400
- 5% Tween 80
- 45% Saline
3. Preparation Procedure (for 1 mL total volume):
- Weigh 10 mg of this compound into a sterile microcentrifuge tube.
- Add 100 µL of DMSO to the tube. Vortex or sonicate until the powder is completely dissolved.
- Add 400 µL of PEG400. Vortex thoroughly until the solution is clear and homogenous.
- Add 50 µL of Tween 80. Vortex again to ensure complete mixing.
- Add 450 µL of sterile saline in small aliquots, vortexing between each addition to prevent precipitation.
- Visually inspect the final solution. It should be clear with no visible particles. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
- Prepare this formulation fresh before each use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. content.noblelifesci.com [content.noblelifesci.com]
- 9. mdpi.com [mdpi.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Cdk8-IN-12 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Cdk8-IN-12. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: this compound is shipped at room temperature and should be stored as a powder at -20°C for long-term stability, where it can be kept for up to 3 years.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation, it is crucial to minimize the number of freeze-thaw cycles.
Q5: Can I store diluted working solutions of this compound?
A5: It is not recommended to store diluted working solutions for extended periods. For optimal results, prepare fresh working solutions from your stock solution for each experiment.
Stability and Storage Data
The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -20°C | 1 month |
| In Solvent (DMSO) | -80°C | 6 months |
Troubleshooting Guide
Issue: Precipitation of this compound is observed in my stock solution.
-
Possible Cause 1: Improper Storage. The stock solution may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles, leading to decreased solubility and precipitation.
-
Troubleshooting Step 1: Ensure that stock solutions are stored at the recommended temperatures (-20°C for short-term and -80°C for long-term). Always aliquot the stock solution after preparation to minimize freeze-thaw cycles.
-
Possible Cause 2: Solvent Evaporation. The solvent may have evaporated over time, increasing the concentration of this compound beyond its solubility limit.
-
Troubleshooting Step 2: Use tightly sealed vials for storage. Before use, visually inspect the solution for any signs of precipitation. If precipitation is observed, gently warm the solution and vortex to redissolve the compound. If it does not redissolve, it is recommended to prepare a fresh stock solution.
Issue: Inconsistent or unexpected results in my assay.
-
Possible Cause 1: Compound Degradation. The activity of this compound may be compromised due to improper storage or handling, leading to degradation.
-
Troubleshooting Step 1: Always use freshly prepared working solutions. Ensure that the stock solution has been stored correctly and is within the recommended stability period.
-
Possible Cause 2: Incorrect Concentration. Errors in dilution or the use of a degraded stock solution can lead to an inaccurate final concentration in the assay.
-
Troubleshooting Step 2: Verify the concentration of your stock solution. If there are any doubts about the stability of the stock, prepare a fresh solution and repeat the experiment.
Caption: A generalized experimental workflow for evaluating the stability of a kinase inhibitor like this compound.
Cdk8 Signaling Pathway
Cdk8 is a component of the Mediator complex and plays a crucial role in regulating transcription. It is involved in various signaling pathways implicated in cancer and other diseases.
Caption: An overview of key signaling pathways regulated by Cdk8, a target of this compound.
References
Overcoming resistance to Cdk8-IN-12 in cancer cell lines
Technical Support Center: Cdk8-IN-12
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which regulates gene transcription by RNA polymerase II. By inhibiting CDK8 kinase activity, this compound can modulate the transcription of key genes involved in cancer cell proliferation, survival, and metastasis. Specifically, it has been shown to suppress the STAT signaling pathway by inhibiting the phosphorylation of STAT1 and STAT3.
Q2: Why do some cancer cell lines exhibit intrinsic or develop acquired resistance to this compound?
Resistance to this compound can arise from several factors:
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of CDK8. A common mechanism is the activation of the PI3K/AKT/mTOR or MAPK/ERK pathways, which can promote cell survival and proliferation independently of CDK8 signaling.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Target Alteration: Although less common for this class of inhibitors, mutations in the CDK8 protein could potentially alter the drug binding site, leading to reduced inhibitor potency.
Q3: What are the initial steps to confirm resistance in my cell line?
The first step is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound. A significant increase in the IC50 value compared to sensitive cell lines or previously published data is a strong indicator of resistance. This should be coupled with a cell proliferation assay over time to confirm that the cells continue to divide in the presence of the inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High IC50 value in a supposedly sensitive cell line. | 1. Compound instability or degradation. 2. Incorrect compound concentration. 3. Cell line misidentification or contamination. | 1. Prepare fresh stock solutions of this compound in DMSO and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Verify the concentration of your stock solution. 3. Perform cell line authentication (e.g., STR profiling). |
| Cells initially respond to this compound but then resume proliferation. | 1. Development of acquired resistance. 2. Selection of a pre-existing resistant subpopulation. | 1. Analyze molecular changes in the resistant population (see Experimental Protocols). 2. Consider combination therapy to target potential bypass pathways. |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density. 2. Inconsistent drug treatment duration. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension before seeding. 2. Standardize the timing of all experimental steps. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways and experimental workflows relevant to studying this compound resistance.
Caption: Mechanism of action of this compound.
Caption: PI3K/AKT/mTOR bypass pathway in this compound resistance.
Caption: Workflow for generating and characterizing resistant cell lines.
Data Hub
The following tables summarize hypothetical quantitative data for sensitive and resistant cell lines.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Condition | This compound IC50 (nM) | Fold Change |
| SW480 | Sensitive (Parental) | 150 | - |
| SW480-R | Resistant | 4500 | 30x |
| HCT116 | Sensitive (Parental) | 200 | - |
| HCT116-R | Resistant | 5200 | 26x |
Table 2: Protein Expression Changes in Resistant Cells (Relative Densitometry)
| Protein | Cell Line | Expression Level (vs. Parental) |
| p-AKT (S473) | SW480-R | 3.5-fold increase |
| p-ERK1/2 (T202/Y204) | SW480-R | 2.8-fold increase |
| p-STAT1 (Y701) | SW480-R | 0.4-fold decrease |
| p-AKT (S473) | HCT116-R | 4.1-fold increase |
| p-ERK1/2 (T202/Y204) | HCT116-R | 3.2-fold increase |
| p-STAT1 (Y701) | HCT116-R | 0.5-fold decrease |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial Culture: Begin by culturing the parental cancer cell line in its recommended growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to their IC50 value.
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells resume growth, passage them and continue treatment with the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Stabilization: Continue this process for several months until the cells can proliferate in a high concentration of this compound (e.g., >10x the parental IC50).
-
Characterization: The resulting cell line is considered resistant. Confirm the resistance by performing a cell viability assay to determine the new IC50.
-
Maintenance: Culture the resistant cell line in medium containing a maintenance dose of this compound to retain the resistant phenotype.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
-
Cell Lysis: Treat both parental and resistant cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, p-STAT1, total STAT1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Technical Support Center: Interpreting Unexpected Results in Cdk8-IN-12 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in studies involving the Cdk8 inhibitor, Cdk8-IN-12.
Troubleshooting Guides
Question 1: Why am I observing no effect or a weaker-than-expected effect of this compound on my target gene expression or cell phenotype?
Answer:
Several factors can contribute to a lack of response to this compound. Consider the following possibilities and troubleshooting steps:
-
Functional Redundancy with CDK19: Cdk8 and its paralog CDK19 share high sequence homology and can have overlapping functions.[1][2] Inhibition of Cdk8 alone may not produce a significant phenotype if CDK19 compensates for its loss.[3][4][5]
-
Troubleshooting:
-
Confirm CDK19 expression: Check the expression level of CDK19 in your cell line or model system at the protein and mRNA levels.
-
Dual inhibition/knockdown: If CDK19 is expressed, consider simultaneous inhibition or knockdown of both Cdk8 and CDK19 to unmask the phenotype.[6] Note that some studies have shown that even combined deletion of Cdk8 and CDK19 is not lethal in some intestinal organoids but does reduce long-term proliferative capacity.[4][5]
-
Use a dual Cdk8/19 inhibitor: Several small molecule inhibitors target both Cdk8 and CDK19.[7]
-
-
-
Role of MED12 and the Mediator Complex: Cdk8 kinase activity is often dependent on its association with the Mediator complex, particularly the MED12 subunit.[8][9] Mutations in MED12 can abrogate Cdk8 kinase activity, rendering kinase inhibitors like this compound ineffective.[10][11]
-
Troubleshooting:
-
Check for MED12 mutations: Sequence the MED12 gene in your cell line to check for mutations, particularly in the N-terminal region that interacts with the Cdk8/Cyclin C pair.
-
Assess the integrity of the Cdk8 module: Perform co-immunoprecipitation experiments to confirm the interaction between Cdk8, Cyclin C, MED12, and MED13. A disruption in this complex could explain the lack of inhibitor effect.
-
-
-
Inhibitor Inactivity or Degradation: Ensure that the this compound compound is active and used at an appropriate concentration.
-
Troubleshooting:
-
Verify inhibitor activity: Test the inhibitor on a sensitive positive control cell line, such as MV4-11 acute myeloid leukemia cells, where it has a known GI50 of 0.36 μM.[12]
-
Confirm target engagement: A common downstream target of Cdk8 is STAT1. Inhibition of Cdk8 should lead to a decrease in the phosphorylation of STAT1 at serine 727 (p-STAT1 S727).[12][13] Perform a western blot for p-STAT1 (S727) after a short treatment (e.g., 2 hours) with this compound to confirm target engagement.[12]
-
-
Question 2: I'm observing an effect that is opposite to the expected outcome based on published literature. What could be the reason?
Answer:
The role of Cdk8 in transcription is complex and context-dependent, acting as both a positive and negative regulator.[14][15] An unexpected opposite effect could be due to the specific cellular context or the kinetics of the response.
-
Context-Dependent Function of Cdk8: Cdk8's function can vary depending on the cell type, the specific gene promoter, and the presence of other co-factors. In some contexts, Cdk8 can act as a transcriptional repressor.[16] Therefore, its inhibition could lead to the upregulation of certain genes.
-
Troubleshooting:
-
Review literature for your specific model system: Investigate the known roles of Cdk8 in your specific cellular context.
-
Perform a time-course experiment: The effect of Cdk8 inhibition on gene expression can be dynamic. Short-term inhibition might lead to downregulation of some genes, while prolonged inhibition could result in upregulation of a different set of genes.[7][14]
-
-
-
Off-Target Effects: this compound has known off-target activity against GSK-3α and GSK-3β, with Ki values of 13 nM and 4 nM, respectively, which are even more potent than its Ki for Cdk8 (14 nM).[12] The observed phenotype might be a result of inhibiting these kinases.
-
Troubleshooting:
-
Use a structurally different Cdk8 inhibitor: Compare the effects of this compound with another Cdk8 inhibitor that has a different off-target profile.
-
Inhibit off-targets directly: Use specific inhibitors for GSK-3α/β to see if they phenocopy the effects of this compound.
-
-
Question 3: My cell viability assay shows significant cytotoxicity with this compound, but this might not be related to Cdk8 inhibition. How can I confirm on-target toxicity?
Answer:
It is crucial to distinguish between on-target and off-target toxicity. Several studies have reported that the cytotoxicity of some Cdk8/19 inhibitors can be independent of their intended targets.[2][17]
-
Confirming On-Target Effect:
-
Troubleshooting:
-
Rescue experiment with a resistant mutant: If a Cdk8 mutant that is resistant to this compound is available, express it in your cells and see if it rescues the cytotoxic phenotype.
-
Compare with genetic knockdown: Use siRNA or shRNA to knock down Cdk8 and/or CDK19 and see if it recapitulates the cytotoxic effect of this compound. Be aware that individual knockdown of Cdk8 might not impact cell proliferation due to CDK19 redundancy.[6]
-
Use a degrader molecule (PROTAC): A PROTAC that specifically degrades Cdk8 and/or CDK19 can be a useful tool to compare the effects of protein loss versus kinase inhibition.[7]
-
Test in Cdk8/19 double knockout cells: If possible, test the inhibitor in cell lines where Cdk8 and CDK19 have been knocked out. Equivalent toxicity in wild-type and double-knockout cells would indicate an off-target effect.[17]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 8 (Cdk8) with a Ki of 14 nM.[12] It functions by competing with ATP for the kinase's active site, thereby blocking its phosphotransferase activity.[18] Cdk8 is a component of the Mediator complex and regulates transcription by phosphorylating various substrates, including transcription factors like STAT1 and the C-terminal domain of RNA Polymerase II.[13]
Q2: What are the known off-targets of this compound?
A2: this compound has been shown to inhibit GSK-3α (Ki = 13 nM), GSK-3β (Ki = 4 nM), and PCK-θ (Ki = 109 nM) in addition to Cdk8 (Ki = 14 nM).[12]
Q3: How does the presence of MED12 affect the efficacy of Cdk8 inhibitors?
A3: The binding of MED12 to the Cdk8/Cyclin C complex can remodel the active site of Cdk8. This remodeling can preclude the binding of certain types of inhibitors, particularly type II kinase inhibitors, thus reducing their efficacy.[19][20][21][22] It is important to consider the status of the Cdk8-Mediator complex in your experimental system.
Q4: Is Cdk8 considered an oncogene or a tumor suppressor?
A4: The role of Cdk8 in cancer is context-dependent. It has been described as both an oncogene and a tumor suppressor.[18] For example, it is amplified in colon cancer and promotes Wnt/β-catenin signaling, acting as an oncogene.[15] However, in other contexts, it can have tumor-suppressive functions.
Q5: What is a reliable biomarker for Cdk8 activity in cells?
A5: Phosphorylation of STAT1 at serine 727 (p-STAT1 S727) is a well-established downstream target of Cdk8 kinase activity and can be used as a biomarker for target engagement.[12][13][23] Inhibition of Cdk8 leads to a reduction in p-STAT1 S727 levels.
Data Presentation
Table 1: Inhibitor Specificity of this compound
| Target | Ki (nM) | Reference |
| Cdk8 | 14 | [12] |
| GSK-3α | 13 | [12] |
| GSK-3β | 4 | [12] |
| PCK-θ | 109 | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
This protocol is adapted from general cell viability assay protocols.[24][25]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
CCK-8 Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Western Blotting for Phospho-STAT1 (Ser727)
This protocol is based on standard western blotting procedures and information on STAT1 phosphorylation.[26][27][28][29]
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound or vehicle for the desired time (e.g., 2 hours).
-
For positive control of STAT1 phosphorylation, treat cells with IFN-γ (100 ng/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total STAT1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 3: Co-immunoprecipitation of the Cdk8-Mediator Kinase Module
This protocol is a generalized procedure based on descriptions of co-immunoprecipitation of Mediator complex subunits.[30][31][32]
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing 0.1% NP-40) with protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against a component of the Cdk8 module (e.g., anti-Cdk8 or anti-MED12) or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads and wash them 3-5 times with lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitates and input lysates by western blotting using antibodies against Cdk8, Cyclin C, MED12, and MED13.
-
Mandatory Visualizations
Caption: Simplified Cdk8 signaling pathway in the context of IFN-γ signaling.
Caption: General experimental workflow for a Cdk8 inhibitor study.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 2. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. biorxiv.org [biorxiv.org]
- 5. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Human CDK8 Subcomplex Is a Histone Kinase That Requires Med12 for Activity and Can Function Independently of Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent Kinase 8 Module Expression Profiling Reveals Requirement of Mediator Subunits 12 and 13 for Transcription of Serpent-dependent Innate Immunity Genes in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MED12 mutation activates the tryptophan/kynurenine/AHR pathway to promote growth of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of mediator subunit 12 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dysregulation of CDK8 and Cyclin C in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 17. biorxiv.org [biorxiv.org]
- 18. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 19. A precisely positioned MED12 activation helix stimulates CDK8 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A precisely positioned MED12 activation helix stimulates CDK8 kinase activity. - The Centre for Genomic Regulation [crg.scimarina.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. A precisely positioned MED12 activation helix stimulates CDK8 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. apexbt.com [apexbt.com]
- 25. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 26. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phospho-Stat1 (Tyr701) (58D6) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
- 29. Phospho-Stat1 (Tyr701) (D4A7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 30. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A conserved Mediator–CDK8 kinase module association regulates Mediator–RNA polymerase II interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
How to control for Cdk8-IN-12's effects on GSK-3α and GSK-3β
Welcome to the technical support center for Cdk8-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and controlling for its known off-target effects on GSK-3α and GSK-3β.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex involved in transcriptional regulation.[1] While it is designed to target CDK8, it also exhibits significant inhibitory activity against Glycogen Synthase Kinase-3 alpha (GSK-3α) and Glycogen Synthase Kinase-3 beta (GSK-3β).[1]
Q2: Why is it important to control for this compound's effects on GSK-3α and GSK-3β?
Both CDK8 and GSK-3 are key regulators in various signaling pathways, including the Wnt/β-catenin pathway.[2][3] Off-target inhibition of GSK-3α and GSK-3β can lead to confounding experimental results, making it difficult to attribute observed phenotypes solely to the inhibition of CDK8. Therefore, implementing appropriate controls is crucial for accurate data interpretation.
Q3: What are the recommended general strategies to control for off-target effects of kinase inhibitors like this compound?
To ensure that the observed biological effects are due to the inhibition of the intended target (CDK8), it is recommended to:
-
Use a structurally unrelated CDK8/19 inhibitor: Employing a different CDK8/19 inhibitor with a distinct chemical scaffold can help confirm that the observed phenotype is due to CDK8 inhibition and not an artifact of the this compound chemical structure.[4]
-
Perform genetic knockdown: Using siRNA or shRNA to specifically reduce the expression of CDK8 can serve as a complementary approach to validate the pharmacological findings.[4]
-
Monitor direct downstream targets: Assess the phosphorylation status of known specific substrates for both CDK8 (e.g., STAT1 on Ser727) and GSK-3 (e.g., β-catenin) to confirm target engagement and differentiate between on-target and off-target effects in your experimental system.[5][6]
Troubleshooting Guides
Problem 1: I am observing a phenotype with this compound, but I am unsure if it is due to CDK8 or GSK-3 inhibition.
Solution:
-
Validate Target Engagement: Perform a dose-response experiment and analyze the phosphorylation of a known CDK8 substrate (e.g., pSTAT1 S727) and a known GSK-3 substrate (e.g., p-β-catenin) via Western blot. This will help determine the concentration at which this compound inhibits each kinase in your specific cell line.
-
Use a Selective GSK-3 Inhibitor: Treat your cells with a highly selective GSK-3 inhibitor (one that does not inhibit CDK8) to see if it phenocopies the effects of this compound.
-
Genetic Approach: Use siRNA or shRNA to specifically knock down CDK8 and observe if the phenotype is replicated.
Problem 2: My Western blot results for phosphorylated GSK-3 substrates are inconsistent.
Solution:
-
Sample Preparation: Ensure rapid cell lysis and the inclusion of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.
-
Antibody Validation: Use a well-validated antibody for the specific phosphorylated residue of your GSK-3 substrate. Check the manufacturer's recommendations and relevant literature.
-
Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
Data Presentation
Table 1: Inhibitory Potency (Ki) of this compound against CDK8, GSK-3α, and GSK-3β
| Kinase | Ki (nM) |
| CDK8 | 14 |
| GSK-3α | 13 |
| GSK-3β | 4 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins (p-STAT1, p-GSK-3β)
This protocol provides a general guideline for detecting changes in protein phosphorylation in response to this compound treatment.
1. Cell Lysis: a. After treating cells with this compound, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Sonicate briefly to shear DNA and reduce viscosity. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE: a. Prepare protein samples by adding 4x SDS sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-STAT1 S727, anti-p-GSK-3β S9) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
6. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: In Vitro Kinase Assay for GSK-3β
This protocol outlines a method to directly measure the inhibitory effect of this compound on GSK-3β activity.
1. Reagent Preparation: a. Prepare a 1x Kinase Assay Buffer. b. Prepare a solution of the GSK-3β substrate peptide. c. Prepare a solution of ATP. d. Dilute the active GSK-3β enzyme to the desired concentration in Kinase Assay Buffer.
2. Assay Setup (96-well plate): a. Add the Kinase Assay Buffer to all wells. b. Add the this compound inhibitor at various concentrations to the test wells. Add vehicle (e.g., DMSO) to the control wells. c. Add the GSK-3β substrate peptide to all wells except the "no substrate" control. d. Add the active GSK-3β enzyme to all wells except the "no enzyme" control.
3. Kinase Reaction: a. Initiate the reaction by adding ATP to all wells. b. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
4. Detection: a. Stop the reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™ Kinase Assay. b. The luminescent signal is inversely proportional to the kinase activity.
5. Data Analysis: a. Calculate the percent inhibition for each concentration of this compound. b. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Caption: this compound inhibits both CDK8 and GSK-3α/β, affecting their downstream targets.
Caption: Workflow for dissecting on- and off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cdk8-IN-12 treatment duration for maximal effect
Welcome to the technical support center for Cdk8-IN-12, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers optimize their experiments and achieve maximal, reproducible effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of the serine-threonine kinases CDK8 and its close homolog CDK19. These kinases are the catalytic subunits of the Mediator kinase module, which also includes Cyclin C, MED12, and MED13.[1][2] This module reversibly associates with the larger Mediator complex to regulate the activity of RNA Polymerase II and various transcription factors, thereby controlling gene expression.[3][4] By inhibiting CDK8/19 kinase activity, this compound can modulate specific transcriptional programs involved in various cellular processes and signaling pathways, including Wnt/β-catenin, TGF-β, and p53.[2][5][6]
Q2: How do I determine the optimal working concentration for this compound in my cell line?
A2: The optimal concentration is cell-line dependent. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific model. A typical starting point is to test a range of concentrations (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 72 hours) and measure cell viability using an assay like MTT or CellTiter-Glo.
Q3: What is the recommended treatment duration for this compound?
A3: The effect of CDK8/19 inhibition is highly dependent on treatment duration. Transcriptional effects can be biphasic; for instance, some studies have shown that CDK8/19 inhibitors can lead to the downregulation of early-response genes within 3-5 hours, followed by a predominant upregulation of gene expression after 24 hours or more.[2] We strongly recommend conducting a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to identify the optimal window for your specific endpoint, whether it is target gene modulation, cell cycle arrest, or apoptosis.
Q4: How can I verify that this compound is engaging its target in my cells?
A4: A reliable method to confirm target engagement is to measure the phosphorylation status of known CDK8 substrates. CDK8 is known to phosphorylate STAT1 at serine 727 (p-STAT1 S727).[7][8] You can perform a Western blot to detect a decrease in p-STAT1 (S727) levels after a short treatment with this compound (e.g., 2-6 hours), while total STAT1 levels should remain unchanged.
Q5: Why do I observe a significant anti-proliferative effect in one cancer cell line but not another?
A5: Sensitivity to CDK8/19 inhibitors is context-dependent and does not always correlate directly with CDK8 or CDK19 expression levels.[9] The sensitivity is often dictated by the cell's reliance on signaling pathways that are regulated by CDK8. For example, colon cancer cell lines with mutations leading to hyperactive Wnt/β-catenin signaling are often highly dependent on CDK8 and thus more sensitive to its inhibition.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect on cell viability or target gene expression. | 1. Suboptimal Concentration: The concentration used may be too low for the specific cell line. 2. Inappropriate Duration: The chosen time point may not be optimal for observing the desired effect.[2] 3. Cell Line Resistance: The cell line may not be dependent on CDK8/19 signaling for survival or proliferation.[9] | 1. Perform a dose-response curve (1 nM - 10 µM) to determine the IC50. 2. Conduct a time-course experiment (e.g., 3, 6, 12, 24, 48h) and analyze both gene expression and phenotype at each point. 3. Choose a cell line known to be sensitive to CDK8 inhibition (e.g., some colorectal cancer or AML cell lines) as a positive control.[10][12] |
| Unexpected or paradoxical effects (e.g., increased expression of a target gene). | 1. Biphasic Transcriptional Response: CDK8 inhibition can have opposing effects at early vs. late time points.[2] 2. Off-Target Effects: At high concentrations, the inhibitor might affect other kinases. 3. Indirect Cellular Response: The observed effect may be a secondary, compensatory response to the initial inhibition. | 1. Perform a detailed time-course analysis to map the transcriptional dynamics. 2. To confirm the effect is on-target, compare results with those from CDK8/19 siRNA knockdown or in CDK8/19 double-knockout cells.[13] 3. Analyze early time points (e.g., 1-6 hours) to focus on direct effects. |
| High variability between experimental replicates. | 1. Inhibitor Instability: Improper storage or repeated freeze-thaw cycles of the compound stock. 2. Inconsistent Cell State: Variations in cell confluency, passage number, or cell cycle synchronization. | 1. Aliquot this compound stock solution upon receipt and store at -80°C. Use a fresh aliquot for each experiment. 2. Standardize cell seeding density and ensure cells are in the exponential growth phase at the start of treatment. Maintain consistent passage numbers. |
Visual Diagrams and Workflows
Caption: Simplified CDK8 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Key Experimental Protocols
Protocol 1: Time-Course Analysis of Target Gene Expression by qRT-PCR
This protocol details how to determine the optimal treatment duration by measuring the expression of a known CDK8-regulated gene over time.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for a target gene (e.g., MYC, p21) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and reach ~70-80% confluency at the final time point. Allow cells to adhere overnight.
-
Treatment: Prepare working solutions of this compound in complete medium at the desired final concentration (e.g., the predetermined IC50). Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Time-Course Incubation: Replace the medium in each well with the this compound or vehicle solution. Incubate the plates and harvest triplicate wells for each condition (inhibitor and vehicle) at designated time points (e.g., 0, 3, 6, 12, 24, and 48 hours).
-
RNA Extraction: At each time point, wash the cells with PBS and lyse them directly in the well. Extract total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.
-
qPCR: Set up qPCR reactions in triplicate for each sample and primer set (target gene and housekeeping gene).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the fold change in target gene expression (normalized to the housekeeping gene and relative to the t=0 time point) versus time for both vehicle and this compound treated samples. The time point showing the most significant and consistent change is the optimal duration for this endpoint.
Protocol 2: Verification of Target Engagement by Western Blot
This protocol is used to confirm that this compound is inhibiting the kinase activity of CDK8 in cells by measuring the phosphorylation of its substrate, STAT1.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-STAT1, Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with this compound at the desired concentration and a vehicle control for a short duration (e.g., 2, 4, or 6 hours).
-
Protein Extraction: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT1 S727 and anti-β-Actin, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To check for total STAT1, the membrane can be stripped and re-probed with the anti-STAT1 antibody.
-
Analysis: A decrease in the p-STAT1 signal in the this compound-treated lanes relative to the vehicle control, with no change in total STAT1 or β-Actin, confirms target engagement.
References
- 1. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. Cyclin-dependent Kinase 8 Module Expression Profiling Reveals Requirement of Mediator Subunits 12 and 13 for Transcription of Serpent-dependent Innate Immunity Genes in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 11. Dysregulation of CDK8 and Cyclin C in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to Cdk8-IN-12 and Other CDK8 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cdk8-IN-12 against other leading CDK8 inhibitors, Senexin B and BI-1347, based on preclinical data. The information is presented to facilitate informed decisions in the selection of research tools for targeting Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription implicated in various cancers.
This guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways to offer a comprehensive overview of these compounds.
At a Glance: Potency and Selectivity
The following tables provide a summary of the reported inhibitory activities of this compound, Senexin B, and BI-1347 against CDK8 and other kinases.
Table 1: In Vitro Potency Against CDK8/19
| Compound | Assay Type | Target | IC50 / Ki / Kd (nM) |
| This compound | Ki | CDK8 | 14[1] |
| Senexin B | IC50 | CDK8/19 | 24-50 |
| Kd | CDK8 | 140 | |
| Kd | CDK19 | 80 | |
| BI-1347 | IC50 | CDK8 | 1[2] |
| IC50 | CDK8 | 1.4[3] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 / Ki (nM) |
| This compound | GSK-3α | 13[1] |
| GSK-3β | 4[1] | |
| PKC-θ | 109[1] | |
| Senexin B | Data not available in the provided search results. | - |
| BI-1347 | Highly selective for CDK8/19 over a broad panel of kinases. | - |
In the Cell: Anti-Proliferative and On-Target Effects
The efficacy of these inhibitors has been evaluated in various cancer cell lines, with a focus on their ability to inhibit proliferation and modulate CDK8-mediated signaling pathways.
Table 3: Cellular Activity
| Compound | Cell Line | Assay Type | GI50 / IC50 (µM) | Key Cellular Effect |
| This compound | MV4-11 (Acute Myeloid Leukemia) | Growth Inhibition | 0.36[1] | Reduces phosphorylation of STAT1 (S727)[1] |
| Senexin B | HCT116 (Colon Cancer) | β-catenin-dependent transcription | - | Inhibits β-catenin–dependent transcription[4] |
| BI-1347 | MV-4-11b (Acute Myeloid Leukemia) | Proliferation | 0.007 | - |
In Vivo Efficacy
Preclinical animal models provide valuable insights into the therapeutic potential of these CDK8 inhibitors.
Table 4: In Vivo Antitumor Activity
| Compound | Cancer Model | Dosing | Key Outcome |
| This compound | Data not available in the provided search results. | - | - |
| Senexin B | ER-positive breast cancer xenografts | - | Suppressed tumor growth and augmented the effects of fulvestrant. |
| SNX631 (related to Senexin B) | HER2+ breast cancer xenografts (lapatinib-sensitive and -resistant) | - | In combination with lapatinib, almost completely suppressed tumor growth[5] |
| BI-1347 | Melanoma and breast cancer xenografts | - | Increased response rate and survival[3] |
Understanding the Mechanism: CDK8 Signaling Pathways
CDK8 is a crucial component of the Mediator complex and regulates gene expression by phosphorylating various transcription factors. Key pathways influenced by CDK8 include the STAT1 and Wnt/β-catenin signaling cascades.
Caption: CDK8 modulates the Wnt/β-catenin and STAT1 signaling pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for key preclinical assays used to evaluate CDK8 inhibitors.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. [PDF] Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating Cdk8-IN-12 On-Target Effects in Cells
Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key transcriptional regulators that function as part of the Mediator complex. By phosphorylating transcription factors and components of the transcriptional machinery, the CDK8/19 module plays a critical role in signal-responsive gene expression. Its association with various cancers has made it a compelling target for therapeutic development. Cdk8-IN-12 is a potent, orally active inhibitor of CDK8, serving as a valuable chemical probe for dissecting its biological functions.[1]
Validating that the cellular effects of a small molecule inhibitor are due to the specific inhibition of its intended target is a cornerstone of rigorous pharmacological research. This guide provides a framework and experimental protocols for confirming the on-target activity of this compound in a cellular context, comparing its performance with other widely used CDK8/19 inhibitors.
Logical Framework for On-Target Validation
A multi-step experimental approach is required to confidently attribute a cellular phenotype to the inhibition of CDK8. This involves confirming direct biochemical inhibition, demonstrating engagement with the target in cells, and measuring the impact on downstream signaling events.
Caption: Logical workflow for validating on-target effects of a kinase inhibitor.
Comparison of CDK8/19 Inhibitors
The potency of this compound can be benchmarked against other known CDK8/19 inhibitors at both the biochemical and cellular levels.
Table 1: Biochemical Potency of CDK8/19 Inhibitors
This table summarizes the in vitro activity of various inhibitors against the CDK8 kinase. Potency is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
| Compound | Type | Target(s) | Potency (CDK8) | Citation(s) |
| This compound | Small Molecule | CDK8, GSK-3α/β | Ki = 14 nM | [1] |
| Cortistatin A | Natural Product | CDK8, CDK19, ROCK1/2 | IC50 = 12-15 nM | [2][3][4] |
| BI-1347 | Small Molecule | CDK8, CDK19 | IC50 = 1.1-1.4 nM | [5][6][7][8][9] |
| CCT251545 | Small Molecule | CDK8, CDK19 | IC50 = 7 nM | [10] |
| Senexin A | Small Molecule | CDK8, CDK19 | IC50 = 280 nM | [11][12][13][14][15] |
Table 2: Cellular Activity of CDK8/19 Inhibitors
This table compares the activity of inhibitors in cell-based assays. Key metrics include the inhibition of STAT1 phosphorylation at Serine 727 (a direct cellular substrate of CDK8) and anti-proliferative effects (GI50) in sensitive cell lines like the MV4-11 acute myeloid leukemia line.
| Compound | Cellular Assay | Cell Line | Potency | Citation(s) |
| This compound | Anti-proliferation | MV4-11 | GI50 = 360 nM | [1] |
| This compound | p-STAT1 (S727) Inhibition | MV4-11 | Significant reduction at 360 nM | [1] |
| Cortistatin A | p-STAT1 (S727) Inhibition | MOLM-14 | IC50 < 10 nM | [4] |
| BI-1347 | Perforin Secretion | NK92MI | EC50 = 7.2 nM | [5] |
| CCT251545 | p-STAT1 (S727) Inhibition | SW620 | IC50 = 9 nM | [10] |
| CCT251545 | Wnt Reporter | 7dF3 | IC50 = 5 nM | [16][17][18] |
| Senexin A | β-catenin Transcription | HCT116 | Active | [11][14] |
Experimental Validation and Protocols
Cellular Target Engagement: The p-STAT1 Biomarker
A robust method to confirm target engagement in cells is to measure the phosphorylation of a known direct substrate. CDK8 directly phosphorylates the Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) following stimulation by cytokines like interferon-gamma (IFNγ).[19][20] An effective CDK8 inhibitor should block this specific phosphorylation event.[19]
Caption: IFNγ-induced phosphorylation of STAT1 by CDK8.
The most common method to quantify changes in protein phosphorylation is Western blotting. This workflow outlines the key steps to measure the inhibition of STAT1 S727 phosphorylation by this compound.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., MV4-11, SW620, or VCaP) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with a dose range of this compound (e.g., 10 nM to 5 µM) or vehicle control (DMSO) for 2-6 hours.
-
Stimulate the cells with IFNγ (e.g., 100 U/mL) for an additional 1 hour.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Analysis:
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Data Normalization:
-
Strip the membrane and re-probe for Total STAT1 and a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading and that the inhibitor did not alter total STAT1 levels.
-
Quantify band intensities using software like ImageJ. The on-target effect is validated if this compound causes a dose-dependent decrease in the p-STAT1/Total STAT1 ratio.
-
Downstream Functional Analysis: Target Gene Expression
Inhibition of CDK8 and subsequent modulation of STAT1 activity should lead to changes in the transcription of IFNγ-responsive genes. This provides a functional readout of on-target pathway inhibition.
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound and/or IFNγ as described in the Western blot protocol.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for a known CDK8-regulated gene (e.g., an IFNγ-responsive gene).
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
A significant change in the mRNA level of the target gene in this compound-treated cells compared to controls confirms a functional on-target effect.
-
By employing this multi-faceted validation strategy, researchers can generate high-confidence data, ensuring that the observed biological effects of this compound are a direct consequence of its potent and selective inhibition of CDK8.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. opnme.com [opnme.com]
- 7. adooq.com [adooq.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Senexin A | CDK | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of CDK8/19 Inhibitors: Senexin A vs. Cdk8-IN-12
In the landscape of cancer therapeutics, the inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19 has emerged as a promising strategy. These kinases are key components of the Mediator complex and play a pivotal role in transcriptional regulation, often becoming dysregulated in various cancers. This guide provides a detailed comparison of two CDK8/19 inhibitors, Senexin A and Cdk8-IN-12, for researchers, scientists, and drug development professionals. We will delve into their efficacy, supported by experimental data, and provide detailed experimental protocols for key assays.
Introduction to CDK8/19 Inhibition
CDK8 and CDK19 are transcriptional co-regulators that can either activate or repress gene expression by phosphorylating transcription factors and components of the basal transcriptional machinery.[1][2][3] Their aberrant activity has been linked to the progression of several cancers, including colorectal, breast, and prostate cancer, by influencing key signaling pathways such as Wnt/β-catenin, TGF-β, and STAT.[1][3][4][5] Consequently, small molecule inhibitors targeting CDK8/19 have been developed as potential anti-cancer agents.
This compound: An Overview
Senexin A and Senexin B: A Head-to-Head Comparison
Senexin A was one of the first identified selective inhibitors of CDK8/19.[4] Senexin B was subsequently developed as an optimized analog with improved potency and bioavailability.[4][6]
Data Presentation: Quantitative Comparison
| Parameter | Senexin A | Senexin B | Reference |
| Target(s) | CDK8, CDK19 | CDK8, CDK19 | [6][7][8] |
| IC50 (CDK8) | 280 nM | Not explicitly stated, but described as having "better potency" than Senexin A. | [4][7][8] |
| Kd (CDK8) | 830 nM | 140 nM | [6][7][9] |
| Kd (CDK19) | 310 nM | 80 nM | [6][7][9] |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor | [8][9] |
| Key Cellular Effects | Inhibits p21-induced transcription, NF-κB and β-catenin signaling | Potent inhibition of STAT1 phosphorylation, suppression of super-enhancer-associated gene expression | [7][9][10] |
| In Vivo Efficacy | Reverses chemotherapy-induced tumor-promoting activities | Significantly slows tumor growth in xenograft models (e.g., Triple-Negative Breast Cancer, colon cancer liver metastases) | [4][6][7][10] |
| Bioavailability | Orally bioavailable | Highly water-soluble and bioavailable | [11][12] |
Experimental Protocols
Here are detailed methodologies for key experiments commonly used to evaluate the efficacy of CDK8/19 inhibitors like Senexin A and Senexin B.
1. In Vitro Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of CDK8/CDK19 by 50%.
-
Principle: A common method is a radiometric assay using a radioactive ATP isotope (e.g., [γ-³²P]ATP) or a fluorescence-based assay. The kinase reaction is initiated by adding the kinase and a suitable substrate (e.g., a peptide derived from a known CDK8 substrate like STAT1) to a reaction buffer containing ATP and the inhibitor at various concentrations.
-
Protocol:
-
Recombinant human CDK8/CycC and CDK19/CycC complexes are used.
-
The inhibitor (Senexin A or Senexin B) is serially diluted in DMSO and then added to the kinase reaction buffer.
-
The kinase reaction is initiated by adding the substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 30 minutes).
-
The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell-Based Reporter Assay (Cellular Potency)
-
Objective: To assess the inhibitor's ability to block CDK8/19-mediated transcription in a cellular context.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by a transcription factor known to be a CDK8 substrate (e.g., NF-κB or β-catenin).
-
Protocol:
-
Cells (e.g., 293-NFκB-Luc reporter cells) are seeded in a multi-well plate.[4]
-
The cells are treated with various concentrations of the inhibitor for a defined period (e.g., 3 hours).[4]
-
The relevant signaling pathway is stimulated to activate the reporter gene (e.g., using TNF-α to activate NF-κB).
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
The IC50 value is determined by plotting the percentage of inhibition of reporter activity against the inhibitor concentration.
-
3. Western Blot Analysis for Phospho-STAT1
-
Objective: To determine the effect of the inhibitor on the phosphorylation of a known downstream target of CDK8.
-
Protocol:
-
NK92MI cells are incubated with the test compound at various concentrations for 6 hours.[13]
-
Cells are then stimulated with IFNβ (100 U/mL) for an additional hour to induce STAT1 phosphorylation.[13]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT1 (S727).[13]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
4. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., SCID or NSG mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., A549 lung carcinoma cells mixed with MEFs, or MV4-11 acute myeloid leukemia cells).[12][14]
-
Once tumors are established, the mice are randomized into treatment and control groups.
-
The inhibitor (e.g., Senexin B) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., 40 mg/kg, p.o., BID).[12]
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised and weighed, and tissues may be collected for pharmacodynamic marker analysis.
-
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the CDK8 signaling pathway and a typical experimental workflow.
Caption: Simplified CDK8 signaling pathway and point of inhibition.
Caption: Typical workflow for preclinical evaluation of CDK8/19 inhibitors.
Conclusion
While a direct comparison with the elusive "this compound" is not possible, the analysis of Senexin A and its improved analog, Senexin B, provides a clear picture of the therapeutic potential and the chemical biology of CDK8/19 inhibition. Senexin B demonstrates superior potency in binding to CDK8 and CDK19, translating to robust anti-tumor activity in preclinical models. The detailed experimental protocols provided herein offer a foundation for researchers to rigorously evaluate these and other CDK8/19 inhibitors in their own studies. The continued development of potent and selective CDK8/19 inhibitors holds significant promise for the future of targeted cancer therapy.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-12's selectivity profile compared to other kinase inhibitors
A Comparative Guide to the Selectivity of CDK8/19 Kinase Inhibitors
Note on Cdk8-IN-12: Publicly available scientific literature and chemical databases do not contain specific information on a compound designated "this compound". Therefore, this guide will focus on a well-characterized, potent, and selective chemical probe, CCT251545 , and compare its selectivity profile against other widely studied CDK8/19 inhibitors. This comparison is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the landscape of selective CDK8 inhibitors.
Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key transcriptional regulators. As components of the Mediator complex's kinase module, they provide a crucial link between transcription factors and the core RNA polymerase II machinery.[1] This role in modulating gene expression has implicated CDK8 in various oncogenic pathways, including WNT/β-catenin, STAT, and TGF-β signaling, making it a compelling target for cancer therapy.[2] The development of potent and selective inhibitors is paramount to dissecting the specific functions of CDK8/19 and minimizing off-target effects that can arise from inhibiting other kinases, particularly other CDKs involved in cell cycle control.[3]
This guide provides a detailed comparison of the selectivity profiles of several prominent CDK8/19 inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Kinase Inhibitor Selectivity Profiles
The following table summarizes the inhibitory potency and selectivity of CCT251545 compared to other notable CDK8/19 inhibitors: Senexin B, Cortistatin A, and BI-1347. Potency is typically measured by IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant), with lower values indicating higher potency.
| Inhibitor | Target | Potency (IC50/Kd) | Selectivity Notes | Reference(s) |
| CCT251545 | CDK8 | 7 nM (IC50) | Highly selective. In a panel of 293 kinases, only 6 were inhibited by >50% at 1 µM. Confirmed off-targets include GSK3α (462 nM), GSK3β (690 nM), and PRKCQ (122 nM). | [4][5] |
| CDK19 | 6 nM (IC50) | [4] | ||
| p-STAT1(Ser727) cellular IC50 | 9 nM | Demonstrates potent target engagement in cells. | [4][6] | |
| Senexin B | CDK8 | 140 nM (Kd) | Potent and selective for CDK8/19. | [7][8][9] |
| CDK19 | 80 nM (Kd) | [7][8][9] | ||
| Cortistatin A | CDK8 | 12 nM (IC50), 0.2 nM (Kd) | Exceptionally selective. A kinome scan of 387 kinases showed it was completely selective for CDK8/19. | [10][11][12] |
| CDK19 | N/A | Binds with high affinity. | [12] | |
| BI-1347 | CDK8 | 1.1 - 1.4 nM (IC50), 0.77 nM (Kd) | Exquisitely selective. In a panel of 326 kinases, only CDK19 was significantly inhibited. >300-fold selectivity over all other kinases tested. | [13][14][15][16][17] |
| CDK19 | N/A | Close homolog of CDK8 and the only significant off-target. | [13] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK8/19 Signaling Pathway within the Mediator Complex.
Caption: General Workflow for Kinase Inhibitor Selectivity Profiling.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing selectivity data. Below are representative protocols for key assays used in the characterization of CDK8 inhibitors.
Biochemical Kinase Assay (Radiometric Filter Binding)
This assay is considered a gold standard as it directly measures the catalytic transfer of a radiolabeled phosphate from ATP to a substrate.[1][18][19]
-
Objective: To determine the IC50 of an inhibitor against purified CDK8/Cyclin C.
-
Materials:
-
Purified, active CDK8/Cyclin C enzyme.
-
Peptide or protein substrate (e.g., GST-CTD of RNA Pol II).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution, including [γ-³²P]ATP.
-
Test inhibitor serially diluted in DMSO.
-
P81 phosphocellulose filter paper.
-
Wash buffer (e.g., 0.5% phosphoric acid).
-
Scintillation fluid and scintillation counter.
-
-
Protocol:
-
Prepare a reaction mixture containing kinase buffer, CDK8/Cyclin C enzyme, and the chosen substrate.
-
Dispense the reaction mixture into a 96-well plate.
-
Add 1 µL of serially diluted test inhibitor (or DMSO for control) to each well. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by spotting a portion of the reaction volume onto the P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.[1]
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper and place it in scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
TR-FRET Kinase Assay (e.g., LanthaScreen™)
This is a common high-throughput biochemical assay that measures inhibitor binding or substrate phosphorylation via time-resolved fluorescence resonance energy transfer.
-
Objective: To determine inhibitor potency in a non-radioactive, high-throughput format.
-
Assay Principle (Binding Assay): A europium (Eu)-labeled anti-tag antibody binds to the tagged kinase. A fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that displaces the tracer will cause a loss of FRET.[3][20]
-
Protocol (Binding Assay):
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
Add the diluted inhibitor to the wells of a 384-well assay plate.
-
Prepare a mixture of the tagged CDK8/Cyclin C enzyme and the Eu-labeled anti-tag antibody. Add this mixture to the wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for europium and 665 nm for the tracer).
-
Calculate the emission ratio and plot it against inhibitor concentration to determine the IC50.[21]
-
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies compound binding to a target kinase within living cells, providing a direct measure of target engagement in a physiological context.[22][23][24]
-
Objective: To determine the apparent cellular affinity of an inhibitor for CDK8.
-
Assay Principle: Cells are engineered to express CDK8 fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer binds to the CDK8-NanoLuc® fusion protein, bringing the fluorophore close enough to the luciferase for Bioluminescence Resonance Energy Transfer (BRET) to occur. An unlabeled inhibitor competes with the tracer, causing a dose-dependent decrease in the BRET signal.[23]
-
Protocol:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the CDK8-NanoLuc® fusion protein. Culture for 18-24 hours to allow for protein expression.[2]
-
Harvest and resuspend the cells in Opti-MEM® medium.
-
Dispense the cell suspension into a white 384-well assay plate.
-
Add the test inhibitor at various concentrations to the wells.
-
Add the NanoBRET® tracer to all wells.
-
Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to all wells.
-
Equilibrate the plate for 2 hours at 37°C.[2]
-
Measure luminescence at 450 nm and 610 nm using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio (610nm emission / 450nm emission) and plot against inhibitor concentration to determine the cellular IC50.
-
Cellular Biomarker Assay (Western Blot for p-STAT1)
CDK8 directly phosphorylates STAT1 at serine 727 (S727).[5] Measuring the level of p-STAT1(S727) in cells treated with an inhibitor is a robust method to confirm on-target activity.
-
Objective: To measure the dose-dependent inhibition of CDK8 kinase activity in cells.
-
Protocol:
-
Plate cells (e.g., VCaP or HCT116) and allow them to adhere.
-
Treat cells with a stimulating agent like interferon-gamma (IFN-γ) to induce STAT1 phosphorylation, along with serial dilutions of the CDK8 inhibitor. A typical stimulation is 10 ng/mL IFN-γ for 15-30 minutes.[25]
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-STAT1 (Ser727) overnight at 4°C.[26]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT1 or a loading control like GAPDH.[27]
-
Quantify band intensity to determine the reduction in STAT1 phosphorylation relative to the control.
-
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCT251545 (PD013390, LBFYQISQYCGDDW-UHFFFAOYSA-N) [probes-drugs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pardon Our Interruption [opnme.com]
- 15. Probe BI-1347 | Chemical Probes Portal [chemicalprobes.org]
- 16. Pardon Our Interruption [opnme.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 23. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 24. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 25. researchgate.net [researchgate.net]
- 26. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
Knockdown of CDK8/19 versus Inhibition with Cdk8-IN-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two common methods for studying the function of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19: genetic knockdown using techniques like siRNA and pharmacological inhibition with the small molecule inhibitor Cdk8-IN-12. Understanding the nuances, advantages, and limitations of each approach is critical for designing experiments and interpreting results in the context of cancer research and drug development.
At a Glance: Key Differences and Considerations
| Feature | CDK8/19 Knockdown (e.g., siRNA) | This compound Inhibition |
| Mechanism of Action | Reduces the total amount of CDK8/19 protein by degrading its mRNA.[1] | Competitively binds to the ATP-binding pocket of CDK8, inhibiting its kinase activity.[2] |
| Temporal Control | Onset of effect is slower (typically 24-72 hours) and reversal requires protein re-synthesis.[3] | Rapid and reversible onset of action. |
| Specificity | Can be highly specific to CDK8 and/or CDK19 with well-designed siRNA sequences. Potential for off-target mRNA degradation. | High affinity for CDK8, but also shows off-target inhibition of GSK-3α/β and PKCθ.[2] |
| Kinase-Independent Functions | Affects both kinase-dependent and kinase-independent (scaffolding) functions of the protein. | Primarily targets the kinase activity of CDK8. |
| Cellular Compensation | Chronic depletion may lead to compensatory changes in the cell.[1] | Acute inhibition is less likely to induce long-term compensatory mechanisms. |
| Applications | Ideal for studying the roles of the entire protein, including its non-catalytic functions. | Suited for investigating the specific consequences of inhibiting CDK8 kinase activity. |
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies to illustrate the effects of both CDK8/19 knockdown and inhibition. It is important to note that direct comparisons are best made when these interventions are tested within the same experimental system.
Table 1: Effect on Cell Viability and Target Inhibition
| Parameter | Method | Cell Line | Value | Reference |
| Ki for CDK8 | This compound | - | 14 nM | [2] |
| GI50 | This compound | MV4-11 (Acute Myeloid Leukemia) | 0.36 µM | [2] |
| Cell Proliferation | CDK8 siRNA | MDA-MB-231 (Breast Cancer) | Significant decrease at 24, 48, 72, and 96 hours | [3] |
| Cell Proliferation | CDK8 siRNA | MCF-7 (Breast Cancer) | Significant decrease at 24, 48, 72, and 96 hours | [3] |
Table 2: Impact on Downstream Signaling (STAT1 Phosphorylation)
| Treatment | Cell Line | Effect on pSTAT1 (S727) | Reference |
| This compound (0.36, 0.72 µM) | MV4-11 | Significant reduction | [2] |
| CDK8 Knockdown (shRNA) | Primary NK cells | Reduced phosphorylation | [4] |
Experimental Protocols
Below are representative protocols for performing CDK8/19 knockdown using siRNA and for assessing cell viability following treatment with this compound.
Protocol 1: siRNA-Mediated Knockdown of CDK8/19
This protocol is a generalized procedure for transiently knocking down CDK8 and/or CDK19 expression in cultured mammalian cells using siRNA and a lipid-based transfection reagent.
Materials:
-
CDK8, CDK19, or non-targeting control siRNA duplexes (e.g., 20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ Reduced Serum Medium
-
Complete cell culture medium (antibiotic-free)
-
6-well tissue culture plates
-
Cells to be transfected (plated to be 60-80% confluent at the time of transfection)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Incubate overnight.[5]
-
siRNA-Lipid Complex Formation: a. For each well, dilute 20-80 pmols of siRNA duplex into 100 µl of Opti-MEM™ Medium (Solution A).[5] b. In a separate tube, dilute 6 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™ Medium (Solution B).[5] c. Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[5]
-
Transfection: a. Wash the cells once with 2 ml of Opti-MEM™ Medium.[5] b. Aspirate the medium and add the 200 µl siRNA-lipid complex to each well. c. Add 800 µl of antibiotic-free complete medium to each well for a final volume of 1 ml. d. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest cells at the desired time point to assess CDK8/19 mRNA or protein levels by qRT-PCR or Western blot, respectively.[3]
Protocol 2: Cell Viability Assay with this compound using CCK-8
This protocol describes how to measure the effect of this compound on cell proliferation and viability using a colorimetric assay based on the reduction of WST-8 by cellular dehydrogenases.
Materials:
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well tissue culture plates
-
Complete cell culture medium
-
Cells of interest
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. b. Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control. c. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: a. Add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways influenced by CDK8/19 and a typical experimental workflow for comparing knockdown and inhibition.
Caption: CDK8/19 Signaling Pathways.
Caption: Experimental Workflow Comparison.
Conclusion
Both CDK8/19 knockdown and inhibition with this compound are valuable tools for dissecting the roles of these important kinases in cellular processes. The choice between these methods should be guided by the specific research question. Knockdown approaches are well-suited for understanding the function of the entire protein, including its potential scaffolding roles, while small molecule inhibitors like this compound are ideal for investigating the direct consequences of kinase activity. As demonstrated, the effects can be both overlapping and distinct, highlighting the importance of a multi-faceted approach to target validation in drug discovery. Researchers should be mindful of the potential for off-target effects with inhibitors and cellular adaptation with chronic knockdown when interpreting their findings.
References
- 1. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Comparative Analysis of Cdk8-IN-12 and Cortistatin A: A Guide for Researchers
This guide provides a detailed, objective comparison of two prominent inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19): the synthetic small molecule Cdk8-IN-12 and the natural product Cortistatin A. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance, characteristics, and experimental utility of these compounds.
Introduction to CDK8/19 Inhibition
CDK8 and CDK19 are highly homologous kinases that form a regulatory module associated with the Mediator complex, a key co-regulator of RNA Polymerase II (Pol II) transcription.[1][2] This module, which also includes Cyclin C, MED12, and MED13, acts as a molecular switch, phosphorylating transcription factors and Pol II to control the expression of specific gene programs involved in development, homeostasis, and disease.[2][3][4] Dysregulation of CDK8/19 activity has been implicated in various cancers, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML), making them attractive targets for therapeutic intervention.[4][5][6][7]
Cortistatin A , a steroidal alkaloid isolated from the marine sponge Corticium simplex, was one of the first identified potent and highly selective inhibitors of CDK8 and CDK19.[5][6] This compound (also referred to as compound 12 in its discovery publication) is a recently developed synthetic small molecule designed as a potent and selective dual inhibitor of CDK8/19 with favorable drug-like properties.[8]
Mechanism of Action
Both this compound and Cortistatin A are ATP-competitive inhibitors. They bind to the active site of CDK8 and CDK19, preventing the transfer of phosphate from ATP to substrate proteins.[1][6][8] By inhibiting this kinase activity, they block the downstream signaling events that are dependent on CDK8/19-mediated phosphorylation, such as the activation of specific transcription factors like STAT1.[2][6] This shared mechanism ultimately modulates gene expression programs controlled by the Mediator complex.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Cortistatin A based on published literature.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | Cortistatin A | Reference |
| CDK8 IC₅₀ | 1.6 nM | 15 - 17 nM | [6][8][9] |
| CDK19 IC₅₀ | 1.9 nM | 10 nM | [8][9] |
| Kinase Selectivity | Highly selective. In a panel of 456 kinases at 300 nM, only CDK8, CDK19, and Haspin were inhibited by >80%. | Exceptionally selective. At 1 µM, only CDK8 and CDK19 were inhibited >90% in a panel of ~400 kinases. | [8][10] |
Table 2: Cellular Activity
| Assay | Cell Line | This compound | Cortistatin A / DCA* | Reference |
| p-STAT1 (S727) Inhibition | HepG2 | IC₅₀ ≈ 5 µM | IC₅₀ ≈ 1 µM | [6] |
| Anti-proliferative IC₅₀ | VCaP (Prostate Cancer) | ~100-200 nM (T-474/T-418) | Not Reported | [7] |
| Anti-proliferative IC₅₀ | AML cell lines | Not Reported | Potent activity reported | [5][7] |
| Anti-proliferative IC₅₀ | HUVECs | Not Reported | 1.8 nM | [11] |
Note: Didehydro-cortistatin A (dCA) is a closely related, equipotent analog of Cortistatin A often used in cellular and in vivo studies due to its more accessible synthesis.[6][12]
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| This compound | Prostate Cancer Xenograft (VCaP) | Not specified | Anti-proliferative activity | [7] |
| Cortistatin A Analog (19) | Sarcoma S180 Xenograft | 0.1 - 1 mg/kg (oral) | Significant tumor growth inhibition (~75-85%) | [13] |
| Cortistatin A | AML Mouse Models | Not specified | Potent anti-leukemic activity | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of protocols for key assays used to characterize these inhibitors.
A. Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
This assay quantifies the ability of a compound to inhibit the kinase activity of purified CDK8 or CDK19 enzyme.
-
Reagents: Recombinant CDK8/CycC or CDK19/CycC enzyme, a suitable peptide substrate, ATP, and detection reagents (e.g., lanthanide-labeled antibody and a fluorescent tracer).
-
Procedure:
-
The inhibitor (this compound or Cortistatin A) is serially diluted in assay buffer.
-
The kinase, substrate, and inhibitor are combined in a microplate and incubated briefly.
-
The kinase reaction is initiated by adding ATP.
-
After a set incubation period (e.g., 60 minutes) at room temperature, the reaction is stopped, and detection reagents are added.
-
The plate is read on a suitable plate reader that measures the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis: The signal is inversely proportional to kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
B. Cellular Target Engagement Assay (Western Blot for p-STAT1)
This experiment verifies that the inhibitor can engage and block the activity of CDK8/19 inside living cells by measuring the phosphorylation of a known substrate, STAT1 at serine 727.
-
Cell Culture: Plate cells (e.g., HepG2) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% milk or BSA) and incubate with primary antibodies against p-STAT1 (S727), total STAT1, and a loading control (e.g., β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Analysis: Quantify band intensity and normalize p-STAT1 levels to total STAT1 and the loading control.
C. In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of a compound in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., VCaP for prostate cancer) into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the compound (e.g., this compound or a Cortistatin A analog) and a vehicle control according to a specific dosing schedule (e.g., daily oral gavage).
-
Monitoring: Continue to monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight.
-
Data Analysis: Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Summary and Conclusion
Both this compound and Cortistatin A are potent and highly selective dual inhibitors of CDK8 and CDK19, representing valuable tools for probing the biology of the Mediator kinase module and as starting points for therapeutic development.
-
This compound stands out for its superior biochemical potency against CDK8/19, with IC₅₀ values in the low single-digit nanomolar range.[8] As a synthetic molecule, it likely offers advantages in terms of scalability and amenability to medicinal chemistry optimization for improving pharmacokinetic properties.[8]
-
Cortistatin A is a well-validated natural product with exceptional kinase selectivity.[5][10] Its complex steroidal structure, while challenging for synthesis, provides a unique chemical scaffold for kinase inhibition.[6] It has demonstrated potent anti-proliferative effects against endothelial cells and in models of AML and has also been noted for other biological activities, including anti-HIV and anti-inflammatory effects.[5][11][14][15]
For the Researcher:
-
If the primary need is maximum biochemical potency and a readily synthesizable scaffold for further modification, This compound is an excellent choice.
-
If the research goal requires a compound with a long history of validation, exceptional selectivity, and a unique natural product scaffold, or if there is interest in its pleiotropic effects, Cortistatin A (or its analog dCA) remains a critical chemical probe.
Ultimately, the choice between these two inhibitors will depend on the specific experimental context, the biological system under investigation, and the overarching goals of the research program.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortistatins - Wikipedia [en.wikipedia.org]
- 6. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scalable Synthesis of Cortistatin A and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An analog of the natural steroidal alkaloid Cortistatin A potently suppresses Tat dependent HIV transcription - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Effects of CDK8 Inhibition in Diverse Tumor Types
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology due to its role as a key transcriptional regulator.[1][2] As a component of the Mediator complex, CDK8, along with its paralog CDK19, influences the expression of genes critical for cell proliferation, differentiation, and survival by phosphorylating transcription factors and RNA Polymerase II.[3][4] Dysregulation of CDK8 activity is implicated in numerous malignancies, including colorectal, breast, and hematological cancers, where it often functions as an oncogene.[5][6] This has spurred the development of small molecule inhibitors aimed at blocking its kinase activity.
While specific public data on "Cdk8-IN-12" is not available in the reviewed scientific literature, this guide provides a comprehensive comparison of the anti-cancer effects of other well-characterized CDK8/19 inhibitors. The data presented herein is derived from studies on compounds such as Senexin B and CCT251545, offering a clear perspective on the therapeutic potential and validation of targeting CDK8 in different cancer contexts.
Mechanism of Action: CDK8 in Oncogenic Signaling
CDK8 exerts its oncogenic effects through multiple signaling pathways. In colorectal cancer, it is a known driver of the Wnt/β-catenin pathway.[2][7] It also plays a crucial role in phosphorylating and activating transcription factors like STAT1, which is involved in interferon signaling and cancer development.[8] CDK8 inhibitors are designed to bind to the ATP pocket of the kinase, preventing the phosphorylation of its downstream targets and thereby disrupting these oncogenic transcriptional programs.[3][9]
Comparative Anti-Cancer Efficacy of CDK8/19 Inhibitors
The anti-proliferative effects of CDK8/19 inhibitors have been evaluated across a range of cancer cell lines. The tables below summarize the efficacy of representative inhibitors in key tumor types.
Table 1: In Vitro Efficacy of CDK8/19 Inhibitors in Colorectal Cancer (CRC) Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / Effect | Key Finding | Reference |
| CCT251545 | SW620 | Cell Viability | ~10 nM | Potent inhibition of proliferation in a Wnt-dependent CRC line. | [7] |
| Compound 32 | HCT-116 | Cell Viability | >10 µM | Lack of anti-proliferative activity despite potent STAT1 pS727 inhibition. | [7] |
| Senexin A | HCT-116 | Cell Viability | >10 µM | Insufficient potency for significant anti-proliferative effects. | [7] |
Table 2: In Vitro Efficacy of CDK8/19 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / Effect | Key Finding | Reference |
| Senexin B | MDA-MB-231 (TNBC) | Cell Viability | ~5 µM | Prevents estrogen independence in ER+ lines; modest effect in TNBC. | [4] |
| CDK8 Inhibitor 4 | MDA-MB-468 (TNBC) | Cell Viability | Decreased viability | Induced apoptosis and increased E2F1 protein levels. | [10] |
| Q-12 | MDA-MB-468 (TNBC) | Cell Viability | Potent inhibition | Showed potent anti-proliferative function and induced apoptosis. | [11] |
Table 3: In Vitro Efficacy of CDK8/19 Inhibitors in Hematological Malignancies
| Inhibitor | Cell Line | Assay Type | IC50 / Effect | Key Finding | Reference |
| SEL120-34A | MOLM-14 (AML) | Cell Viability | ~200 nM | Reduces tumor growth in acute myeloid leukemia models. | [12] |
| Cortistatin A | MOLM-14 (AML) | Cell Viability | Potent inhibition | Reduces growth of AML with a megakaryocytic phenotype. | [1] |
Experimental Design and Protocols
The validation of a CDK8 inhibitor's anti-cancer effects follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Detailed Experimental Protocols
Below are representative protocols for key experiments used to validate the efficacy of CDK8 inhibitors.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a CDK8 inhibitor on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468, COLO-205) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat cells with serial dilutions of the CDK8 inhibitor (e.g., Q-12) or vehicle control (DMSO) for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
2. Western Blotting for Target Engagement (pSTAT1)
This protocol verifies that the CDK8 inhibitor engages its target in cells by measuring the phosphorylation of a known substrate, STAT1 at Ser727.[7]
-
Cell Lysis: Treat cells (e.g., HCT-116) with the CDK8 inhibitor at various concentrations for 24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pSTAT1 (Ser727), total STAT1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantification: Densitometry analysis is performed to quantify the band intensities, normalizing pSTAT1 levels to total STAT1 and the loading control.
3. In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of a CDK8 inhibitor in a living organism.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., SW620) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CDK8 inhibitor (formulated in an appropriate vehicle) or vehicle control to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or pharmacodynamic biomarkers (e.g., pSTAT1).
-
Statistical Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. Mechanistic Roles of Transcriptional Cyclin-Dependent Kinases in Oncogenesis: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 12. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
Cdk8-IN-12 Versus CDK8 Knockout: A Comparative Analysis of Gene Expression Impact
A synthesized guide for researchers on the transcriptomic consequences of pharmacological inhibition versus genetic ablation of CDK8.
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription, acting as a molecular switch in various signaling pathways. Its role in both activating and repressing gene expression has made it a compelling target for therapeutic intervention, particularly in oncology. Researchers utilize two primary strategies to probe CDK8 function and modulate its activity: highly selective small molecule inhibitors, such as Cdk8-IN-12, and genetic approaches like CRISPR-Cas9 mediated knockout. This guide provides a comparative analysis of the impact of these two modalities on global gene expression, drawing upon available experimental data to inform research and drug development professionals.
It is important to note that to date, no studies have been published that directly compare the transcriptomic effects of this compound and CDK8 knockout in the same experimental system. Therefore, this guide synthesizes findings from multiple studies, highlighting both convergent and divergent outcomes while acknowledging the inherent limitations of cross-study comparisons.
Executive Summary of Comparative Effects
| Feature | This compound (and other selective inhibitors) | CDK8 Knockout |
| Mechanism of Action | Reversible, competitive inhibition of the ATP-binding pocket of CDK8 and its paralog CDK19. | Complete and permanent loss of CDK8 protein expression. |
| Impact on CDK19 | Most selective inhibitors, including this compound, also inhibit the highly homologous CDK19. | Does not directly affect CDK19 expression or function, but may lead to compensatory effects. |
| Temporal Control | Allows for acute and reversible modulation of CDK8 kinase activity. | Constitutive loss of all known functions of CDK8, including kinase-dependent and -independent roles. |
| Gene Expression Changes | Rapid and transient changes in gene expression, often affecting immediate early genes and signal-responsive transcriptional programs. | Stable and long-term alterations in the transcriptome, potentially involving developmental and compensatory changes. |
| Key Affected Pathways | Wnt/β-catenin, STAT, TGF-β, and other signal-responsive pathways. | Similar to inhibitors, but may also reveal roles in developmental pathways and cellular differentiation. |
Detailed Comparison of Gene Expression Signatures
Pharmacological inhibition and genetic knockout of CDK8, while both aimed at disrupting its function, can elicit distinct transcriptomic responses due to differences in the nature and duration of the perturbation.
Pharmacological Inhibition with this compound and other Selective Inhibitors:
Studies utilizing selective CDK8/19 inhibitors like Senexin B and MSC2530818 have demonstrated a potent and rapid impact on the expression of signal-inducible genes. For instance, in response to stimuli like TNFα or IL-6, CDK8/19 inhibition can attenuate the induction of downstream target genes involved in inflammatory and signaling pathways.[1][2] This suggests that the primary role of CDK8 kinase activity is to potentiate the transcriptional response to extracellular signals.[3]
Key Observations from Inhibitor Studies:
-
Downregulation of Signal-Responsive Genes: Inhibition of CDK8/19 often leads to the downregulation of genes induced by signaling pathways such as NF-κB, STAT, and Wnt/β-catenin.[1][4][5]
-
Modest Effects on Basal Transcription: In the absence of strong signaling cues, the effect of CDK8/19 inhibitors on the overall transcriptome can be modest.[1]
-
Kinase Activity-Dependent Effects: The observed changes in gene expression are largely attributable to the inhibition of the kinase function of CDK8 and its paralog CDK19.[3]
Genetic Ablation via CDK8 Knockout:
Studies involving the knockout of CDK8, often in conjunction with its paralog CDK19 to avoid functional redundancy, reveal a broader role for this kinase in regulating gene expression. While many of the affected pathways overlap with those identified in inhibitor studies, knockout models also uncover functions in development and cell fate determination.[6][7][8]
Key Observations from Knockout Studies:
-
Redundancy with CDK19: Single knockout of CDK8 can have a less pronounced phenotype than a double knockout of CDK8 and CDK19, indicating significant functional redundancy.[9]
-
Both Upregulation and Downregulation of Genes: CDK8 knockout can lead to both the upregulation and downregulation of a substantial number of genes, highlighting its dual role as a transcriptional activator and repressor.[8]
-
Impact on Developmental Pathways: Genetic deletion of CDK8 has been shown to affect processes like spermatogenesis and intestinal cell differentiation, pointing to its importance in developmental programs.[6][7][8]
-
Kinase-Independent Functions: Knockout models can reveal functions of the CDK8 protein that are independent of its catalytic activity, such as its role in the stability of the Mediator complex.[6]
Signaling Pathways Modulated by CDK8
CDK8 is a central node in numerous signaling pathways, and its perturbation through inhibition or knockout leads to significant alterations in these networks.
Caption: Key signaling pathways converging on CDK8.
CDK8 acts as a crucial co-factor for several transcription factors, including β-catenin (Wnt pathway), STAT proteins (cytokine signaling), and SMADs (TGF-β pathway).[4][10][11] By phosphorylating these factors and components of the core transcriptional machinery, CDK8 fine-tunes the expression of their target genes. Both pharmacological inhibition and genetic knockout of CDK8 disrupt these processes, leading to altered cellular responses to various stimuli.
Experimental Methodologies
A comprehensive understanding of the differences between this compound and CDK8 knockout requires a clear view of the experimental workflows used to generate and analyze the transcriptomic data.
Generalized Experimental Workflow for Transcriptomic Analysis:
Caption: A generalized workflow for comparative transcriptomic analysis.
Key Experimental Protocols:
-
Cell Culture and Treatment: A variety of cell lines have been used in these studies, including human colorectal cancer lines (e.g., HCT116, SW620), embryonic kidney cells (HEK293), and mouse embryonic fibroblasts. For inhibitor studies, cells are typically treated with a specific concentration of the compound (e.g., 1 µM Senexin B) for a defined period (e.g., 1-24 hours) before RNA extraction.[1][12]
-
Generation of Knockout Models: CDK8 knockout models are often generated using CRISPR-Cas9 technology to introduce frameshift mutations leading to a non-functional protein. To account for the redundant function of CDK19, double knockout models are frequently employed.[6][7]
-
RNA Sequencing (RNA-Seq): Total RNA is extracted from treated or knockout cells and their respective controls. Poly(A)-selected mRNA is then used to construct sequencing libraries. High-throughput sequencing is performed on platforms like Illumina to generate millions of short reads.[8][9][13]
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. Gene expression levels are quantified by counting the number of reads mapping to each gene. Differential expression analysis is then performed to identify genes that are significantly up- or downregulated upon CDK8 inhibition or knockout. Finally, pathway analysis tools are used to identify the biological pathways that are enriched among the differentially expressed genes.[14][15]
Conclusion
Both pharmacological inhibition with agents like this compound and genetic knockout of CDK8 are powerful tools for dissecting the role of this multifaceted kinase in gene regulation. While inhibitors offer acute and reversible control over CDK8's kinase activity, knockout models provide insights into the long-term consequences of its absence, including both kinase-dependent and -independent functions. The choice between these two approaches will depend on the specific research question. For studying the immediate transcriptional consequences of blocking CDK8's catalytic function in response to a specific signal, inhibitors are ideal. For investigating the broader developmental and homeostatic roles of CDK8, knockout models are more appropriate. Future studies employing direct, side-by-side comparisons of this compound and CDK8 knockout in the same cellular context will be invaluable for a more precise understanding of their distinct impacts on the transcriptome.
References
- 1. senexbio.com [senexbio.com]
- 2. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockout of cyclin dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice [elifesciences.org]
- 8. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 9. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 11. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclin-dependent Kinase 8 Module Expression Profiling Reveals Requirement of Mediator Subunits 12 and 13 for Transcription of Serpent-dependent Innate Immunity Genes in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Analysis of Gene Expression Changes and Validation in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brief guide to RNA sequencing analysis for nonexperts in bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of Cdk8-IN-12 and Other Novel CDK8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Cdk8-IN-12 against a selection of other novel Cyclin-Dependent Kinase 8 (CDK8) inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate an objective assessment of these compounds for research and drug development purposes.
Introduction: CDK8 as a Therapeutic Target
Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that plays a pivotal role in regulating gene transcription.[1] As a component of the Mediator complex, CDK8 acts as a molecular bridge between DNA-binding transcription factors and RNA polymerase II, thereby controlling the expression of numerous genes involved in critical cellular processes.[1][2] Aberrant CDK8 activity has been implicated in the pathogenesis of various diseases, most notably cancer.[2] It functions as an oncogene in several cancers, including colorectal, breast, and prostate cancer, by modulating key oncogenic signaling pathways such as Wnt/β-catenin, TGF-β, Notch, and STAT.[2][3][4] This central role in transcriptional regulation has established CDK8 as a promising therapeutic target for the development of novel anti-cancer agents and anti-inflammatory drugs.[1] However, the function of CDK8 is context-dependent, and it can also act as a tumor suppressor in certain signaling pathways, highlighting the need for a nuanced understanding when developing therapeutic strategies.[4]
CDK8 Signaling Pathways
CDK8 exerts its influence on cellular function by phosphorylating a variety of substrates, including transcription factors and components of the Mediator complex itself. This activity modulates the transcriptional output of several key signaling cascades.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for cell proliferation and development, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[5] Upon Wnt signaling, β-catenin accumulates in the nucleus and associates with TCF/LEF transcription factors to drive the expression of target genes like MYC and Cyclin D1.[5] CDK8 acts as a potent coactivator in this pathway.[5] It is recruited to Wnt-responsive genes via its interaction with MED12, a subunit of the Mediator complex that directly binds β-catenin.[5] CDK8 can then enhance β-catenin's transcriptional activity and also phosphorylate the transcription factor E2F1, which relieves its inhibitory effect on β-catenin.[5]
Caption: Wnt/β-catenin signaling pathway showing CDK8's role as a transcriptional coactivator.
STAT Signaling
Signal Transducer and Activator of Transcription (STAT) proteins are key components of signaling pathways initiated by cytokines and growth factors. The interferon (IFN) signaling pathway, for instance, relies on STAT1. CDK8 has been shown to directly phosphorylate STAT1 on serine 727 (S727), a modification that is crucial for its full transcriptional activity.[6] Inhibition of CDK8 can therefore attenuate the expression of IFN-responsive genes, which has implications for both cancer and inflammatory diseases.
Caption: STAT1 signaling pathway highlighting the role of CDK8 in phosphorylating STAT1 for full activation.
Comparative Analysis of Novel CDK8 Inhibitors
A growing number of small molecule inhibitors targeting CDK8 have been developed. This section compares this compound with other notable novel inhibitors based on available preclinical data.
Compound Profiles
-
This compound: An orally active and potent CDK8 inhibitor.[7] It demonstrates significant anti-proliferative effects in acute myeloid leukemia (AML) cells and effectively reduces STAT1 phosphorylation.[7] However, it exhibits off-target activity against GSK-3α/β, which should be considered in experimental design.[7]
-
RVU120 (SEL120): A potent CDK8/CDK19 inhibitor that has entered clinical trials for the treatment of AML and solid tumors. It has been shown to inhibit the phosphorylation of STAT1 and STAT5 in AML cells.
-
BI-1347: A highly potent and selective dual CDK8/CDK19 inhibitor.[6] It demonstrates excellent selectivity against a large panel of kinases and shows anti-tumor efficacy in in-vivo models.[6]
-
Cortistatin A: A natural product that is a potent and selective inhibitor of CDK8 and CDK19.[4] It has shown anti-cancer activity in animal models of AML by upregulating super-enhancer-associated genes.[4]
-
F059-1017: An inhibitor with an oxindole core, identified through virtual screening. It shows promise as an anti-inflammatory agent by reducing the phosphorylation and expression of inflammatory mediators.
-
CCT251545: A CDK8/CDK19 inhibitor identified through its inhibition of the Wnt pathway, it inhibits the proliferation of colon cancer cells.[3]
Potency and Cellular Activity
The following table summarizes the inhibitory potency and cellular activity of selected CDK8 inhibitors.
| Inhibitor | Target(s) | IC50 / Ki (CDK8) | Cellular Potency (Cell Line) | Key Cellular Effect | Reference(s) |
| This compound | CDK8, GSK-3α/β | 14 nM (Ki) | GI50: 0.36 µM (MV4-11) | Reduces p-STAT1 (S727) | [7] |
| RVU120 (SEL120) | CDK8/CDK19 | Potent (nM range) | Anti-proliferative in AML cells | Inhibits p-STAT1/5 | |
| BI-1347 | CDK8/CDK19 | 1.4 nM (IC50) | Potent (nM range) | Decreases p-STAT1 (S727), enhances NK cell activity | [6] |
| Cortistatin A | CDK8/CDK19 | 12 nM (IC50) | Anti-proliferative in AML cells | Upregulates SE-associated genes | [4][8] |
| F059-1017 | CDK8 | 558.1 nM (IC50) | Low cytotoxicity | Reduces inflammatory mediators | |
| CCT251545 | CDK8/CDK19 | Potent (nM range) | Inhibits proliferation of SW620 cells | Inhibits Wnt pathway | [3] |
Kinase Selectivity
Selectivity is a critical parameter for a therapeutic kinase inhibitor to minimize off-target effects.
| Inhibitor | Primary Off-Targets (Potency) | Selectivity Notes | Reference(s) |
| This compound | GSK-3α (13 nM), GSK-3β (4 nM), PKC-θ (109 nM) | Potent off-target activity on GSK-3 kinases. | [7] |
| RVU120 (SEL120) | CDK19 | Dual CDK8/CDK19 inhibitor. | |
| BI-1347 | CDK19 | Exquisite selectivity; only CDK19 inhibited out of 326 kinases. >300-fold selectivity over others. | [6] |
| Cortistatin A | CDK19, ROCK1/2 | Selective for CDK8/19 in cellular lysates. | [8] |
| F059-1017 | Not specified | Reported to be selective towards CDK8 in kinase profiling. | |
| CCT251545 | CDK19 | Dual CDK8/CDK19 inhibitor. | [3] |
Experimental Protocols & Workflows
Standardized experimental procedures are essential for the accurate assessment and comparison of kinase inhibitors.
General Experimental Workflow for Inhibitor Characterization
The characterization of a novel kinase inhibitor typically follows a multi-step process, from initial biochemical validation to in vivo efficacy studies.
Caption: A generalized workflow for the discovery and validation of CDK8 inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CDK8/CycC protein.
-
Objective: To determine the concentration of inhibitor required to reduce enzyme activity by 50% (IC50).
-
Principle: A luminescent kinase assay (e.g., ADP-Glo™) can be used, which quantifies the amount of ADP produced during the kinase reaction. Alternatively, fluorescence polarization assays can be employed.
-
Materials:
-
Recombinant human CDK8/CycC enzyme
-
Kinase substrate (e.g., a generic peptide substrate or a specific protein like STAT1)
-
ATP
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagents (e.g., ADP-Glo™ reagents)
-
96- or 384-well plates
-
-
Procedure:
-
Add kinase assay buffer, CDK8/CycC enzyme, and substrate to the wells of the microplate.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using the chosen detection method (e.g., add ADP-Glo™ reagent and measure luminescence).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Target Engagement Assay (Western Blot for p-STAT1)
This assay confirms that the inhibitor can enter cells and engage its target, leading to a downstream biological effect.
-
Objective: To measure the inhibition of CDK8-mediated phosphorylation of STAT1 at Serine 727 in a cellular context.
-
Principle: Western blotting is used to detect the levels of phosphorylated STAT1 (p-STAT1) relative to total STAT1 in cells treated with the inhibitor.
-
Materials:
-
Cancer cell line known to have active STAT signaling (e.g., MV4-11, VCaP)
-
Test inhibitor
-
Cytokine to stimulate STAT1 phosphorylation (e.g., Interferon-gamma, IFN-γ)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT1 (S727), anti-total STAT1, anti-loading control (e.g., β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the CDK8 inhibitor or DMSO for a specified time (e.g., 2 hours).[7]
-
Stimulate the cells with IFN-γ for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-STAT1 (S727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control to ensure equal protein loading.
-
Therapeutic Potential and Future Outlook
The development of potent and selective CDK8 inhibitors like this compound and BI-1347 holds significant promise for cancer therapy and beyond.
-
Oncology: The primary application for CDK8 inhibitors is in oncology. Their ability to modulate key oncogenic pathways like Wnt/β-catenin and STAT makes them attractive candidates for treating various malignancies, including AML, colorectal cancer, and breast cancer.[2][4] For instance, the anti-proliferative effect of this compound in AML cells highlights its potential in hematological malignancies.[7]
-
Inflammation and Immunology: The role of CDK8 in regulating STAT signaling and cytokine responses suggests that its inhibitors could also be developed as anti-inflammatory or immunomodulatory agents.[6] The ability of BI-1347 to enhance the activity of Natural Killer (NK) cells points towards a potential role in immuno-oncology, promoting tumor surveillance.[6]
-
Challenges and Considerations: A key challenge in targeting CDK8 is its close homology to CDK19.[9] Many current inhibitors, including BI-1347 and Cortistatin A, are dual CDK8/CDK19 inhibitors. While this may offer a therapeutic advantage by preventing functional redundancy, understanding the distinct roles of each paralog is an active area of research.[9] Furthermore, the off-target effects, as seen with this compound on GSK-3, must be carefully evaluated. Recent research also suggests that targeting CDK8 within its full complex with Cyclin C and MED12 may be more effective than targeting the isolated kinase, as MED12 binding can alter the conformation of the active site and affect inhibitor binding.[10][11]
Conclusion
This compound is a potent CDK8 inhibitor with demonstrated cellular activity against AML cells. Its primary liability appears to be its off-target activity against GSK-3 kinases. When compared to other novel inhibitors, compounds like BI-1347 exhibit superior kinase selectivity, which may translate to a better safety profile in a clinical setting. The therapeutic landscape for CDK8 inhibitors is rapidly evolving, with several compounds entering clinical trials. Future research should focus on developing inhibitors with improved selectivity, understanding the differential roles of CDK8 and CDK19, and designing molecules that effectively target the active, MED12-bound form of the CDK8 complex. The data presented in this guide provides a framework for researchers to compare these promising molecules and select the most appropriate tools for their specific research and development goals.
References
- 1. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. A precisely positioned MED12 activation helix stimulates CDK8 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cdk8-IN-12's Activity in Different Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical activity of Cdk8-IN-12 with other notable Cyclin-Dependent Kinase 8 (CDK8) inhibitors. The information is intended to assist researchers in evaluating the potential of this compound for further investigation in various cancer models.
Introduction to CDK8 as a Cancer Target
Cyclin-Dependent Kinase 8 (CDK8) is a transcriptional regulator that has emerged as a promising target in oncology.[1][2][3] As a component of the Mediator complex, CDK8 can modulate the expression of key genes involved in cancer cell proliferation, survival, and metastasis.[1][2] Inhibition of CDK8 has been shown to have anti-tumor effects in a range of preclinical cancer models, including those for colorectal cancer, breast cancer, and acute myeloid leukemia (AML).[3][4] This has led to the development of several small molecule inhibitors targeting CDK8, with some now advancing into clinical trials.[5]
This guide focuses on this compound and provides a comparative analysis of its activity against other well-characterized CDK8 inhibitors, including those in clinical development (RVU120/SEL120, BCD-115, TSN-084) and established preclinical tools (CCT251545, Senexin A, and Cortistatin A).
Comparative Analysis of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various CDK8 inhibitors across a panel of cancer cell lines. This data provides a snapshot of the relative potency of these compounds in inhibiting cancer cell growth.
Table 1: Comparative IC50 Values of CDK8 Inhibitors in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | Data Not Available | - | - | - |
| CCT251545 | Colorectal Cancer | SW620 | 35 | [6] |
| Breast Cancer | MCF7 | >10000 | ||
| Leukemia | MV4-11 | 30 | ||
| Senexin B (BCD-115) | Breast Cancer | MCF7 | 50 (in combination with Fulvestrant) | [4] |
| Breast Cancer | BT474 | - | [4] | |
| RVU120 (SEL120) | Acute Myeloid Leukemia | MOLM-16 | 66 | |
| Acute Myeloid Leukemia | MV4-11 | 82 | ||
| Cortistatin A | Acute Myeloid Leukemia | MOLM-14 | Growth Inhibition | [7] |
Note: IC50 values can vary depending on the assay conditions and cell line. Direct comparison should be made with caution.
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates. The following table summarizes available data on the in vivo efficacy of CDK8 inhibitors in mouse xenograft models.
Table 2: Comparative In Vivo Efficacy of CDK8 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Data Not Available | - | - | - |
| RVU120 (SEL120) | Acute Myeloid Leukemia (AML) Xenograft | Not Specified | Efficacy demonstrated | [6] |
| TSN-084 | Solid Tumors | Not Specified | Anti-tumor effects in vivo | [8] |
| Senexin B (BCD-115) | ER-positive Breast Cancer Xenograft | Not Specified | Suppressed tumor growth | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CDK8 inhibitors and the methods used to evaluate them, the following diagrams illustrate the CDK8 signaling pathway and a typical experimental workflow.
Caption: CDK8, as part of the Mediator complex, phosphorylates RNA Polymerase II and various transcription factors to drive cancer cell proliferation, survival, and metastasis. This compound and other inhibitors block these oncogenic activities.
Caption: A typical workflow for the preclinical evaluation of CDK8 inhibitors, moving from initial biochemical and cellular assays to in vivo efficacy and pharmacokinetic/pharmacodynamic studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of CDK8 inhibitors.
CDK8 Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on CDK8 kinase activity.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic peptide substrate with a phosphorylation site for CDK8)
-
Test compound (this compound or alternative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the CDK8/Cyclin C enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (this compound or alternative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Phospho-STAT1
This technique is used to assess the on-target activity of CDK8 inhibitors by measuring the phosphorylation of a known CDK8 substrate, STAT1, at serine 727.
Materials:
-
Cancer cell line (e.g., a line known to have STAT1 signaling)
-
Test compound (this compound or alternative)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 to confirm equal protein loading.
Conclusion
This guide provides a framework for comparing the preclinical activity of this compound with other CDK8 inhibitors. While data for several alternative compounds are available, a significant gap exists in the publicly accessible quantitative data for this compound. To facilitate a comprehensive and objective comparison, further preclinical studies generating head-to-head data on the in vitro potency and in vivo efficacy of this compound against other relevant inhibitors are warranted. The experimental protocols provided herein can serve as a starting point for such investigations. The continued exploration of CDK8 inhibitors holds promise for the development of novel cancer therapies.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of RVU120 Combined With Venetoclax for Treatment of Relapsed/Refractory AML [ctv.veeva.com]
- 6. RVU120 in Patients With Acute Myeloid Leukemia or High-risk Myelodysplastic Syndrome [clin.larvol.com]
- 7. Tyligand Bioscience Receives IND Clearance from U.S. FDA for TSN084, a Multi-kinase Inhibitor to Address Tumor Resistance to Targeted Therapies - Tyligand Bioscience [en.tyligand.com.cn]
- 8. Facebook [cancer.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cdk8-IN-12: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Cdk8-IN-12, a potent and selective CDK8 inhibitor. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Recommended Handling and Storage
Prior to disposal, the correct handling and storage of this compound are crucial for maintaining its integrity and preventing accidental exposure. The following table summarizes key quantitative data for the proper management of this compound.
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1] |
| Purity | >99% | [2] |
| Chemical Stability | Stable under recommended transport and storage conditions. | [3] |
| Incompatible Materials | Strong acids/bases, strong oxidizing/reducing agents. | [3] |
Step-by-Step Disposal Protocol
While specific institutional and regional regulations must always be followed, the following step-by-step protocol outlines a general procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to:
- Chemical-resistant gloves
- Safety goggles
- A lab coat
2. Waste Classification: Although some sources state that this substance/mixture is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is best practice to treat all research chemicals as potentially hazardous.[4] this compound waste should be segregated as chemical waste. Do not mix with regular trash or pour down the drain.[4][5]
3. Waste Collection:
- Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for chemical waste.
- Liquid Waste: For solutions containing this compound, use a compatible, leak-proof container. The container must be clearly labeled with the contents, including the name "this compound" and any solvents used.
4. Labeling: The waste container must be accurately and clearly labeled as "Hazardous Waste" (or as required by your institution) and include the full chemical name: this compound.
5. Storage of Waste: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
6. Final Disposal: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always follow your institution's specific procedures for waste pickup and disposal. Dispose of the material and its container in a safe way and in accordance with all applicable national and local environmental laws and regulations.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of Cdk8-IN-12: A Guide to Personal Protective Equipment and Disposal
Researchers and drug development professionals working with the potent and selective CDK8 inhibitor, Cdk8-IN-12, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. As an anti-cancer agent, this compound requires careful handling, necessitating the use of appropriate personal protective equipment (PPE) and adherence to specific operational and disposal procedures.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive risk assessment should guide the selection of PPE for handling this compound. The following table summarizes the recommended PPE, drawing from general safety guidelines for hazardous chemical compounds.
| PPE Category | Item | Specifications and Usage |
| Eye/Face Protection | Safety Goggles | Tight-sealing to protect against dust, mists, and splashes. |
| Face Shield | To be used in conjunction with safety goggles, especially when there is a significant risk of splashes. | |
| Hand Protection | Chemical-resistant Gloves | Double gloving with nitrile gloves is recommended. Gloves should be inspected for tears or holes before use and changed frequently. |
| Body Protection | Laboratory Coat | A dedicated lab coat that is regularly cleaned. |
| Impervious Gown | A disposable, solid-front, back-closing gown made of a material resistant to chemical permeation should be worn over the lab coat. | |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 or higher-level respirator should be used when handling the powder form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is crucial to minimize the risk of exposure during the handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in a clearly labeled, sealed container for hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, gowns) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste bag or container. |
| Solutions containing this compound | Collect in a labeled, sealed waste container. Do not pour down the drain. |
It is imperative that all personnel handling this compound receive training on the specific hazards, handling procedures, and emergency protocols associated with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal and safety protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
